PPA-250
Description
Properties
CAS No. |
385413-62-7 |
|---|---|
Molecular Formula |
C29H23F2N3O2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-6-[2-[4-(imidazol-1-ylmethyl)phenoxy]ethoxy]-2-phenylpyridine |
InChI |
InChI=1S/C29H23F2N3O2/c30-23-8-11-25(27(31)18-23)26-12-13-28(33-29(26)22-4-2-1-3-5-22)36-17-16-35-24-9-6-21(7-10-24)19-34-15-14-32-20-34/h1-15,18,20H,16-17,19H2 |
InChI Key |
BMSLEFJNHPVCLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2,4-difluorophenyl)-6-(2-(4-(1H-imidazol-1-ylmethyl)phenoxy)ethoxy)-2-phenylpyridine PA250 PPA 250 PPA-250 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of PPA250
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the mechanism of action for PPA250, a novel therapeutic agent. PPA250 is identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine. Its primary mechanism involves the inhibition of the homodimerization of inducible nitric-oxide synthase (iNOS), a key enzyme in inflammatory processes. By preventing the formation of the active iNOS dimer, PPA250 effectively reduces the excessive production of nitric oxide (NO) associated with various inflammatory and autoimmune diseases. This guide summarizes the quantitative data from key experiments, details the experimental protocols used to elucidate its mechanism, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of iNOS Dimerization
PPA250 exerts its anti-inflammatory effects by targeting inducible nitric-oxide synthase (iNOS). Unlike direct active-site inhibitors, PPA250 employs a novel mechanism by preventing the assembly of two iNOS monomer subunits into a functional homodimer.[1] This dimerization is an essential step for the enzyme's catalytic activity. Western blot analysis has confirmed that PPA250 prevents the formation of the iNOS dimer without affecting the transcription or translation of the iNOS protein itself.[1] By disrupting this crucial protein-protein interaction, PPA250 effectively blocks the downstream synthesis of nitric oxide (NO), a key mediator in inflammatory and autoimmune pathologies like rheumatoid arthritis.[1]
Caption: PPA250 Mechanism of Action on the iNOS Signaling Pathway.
Quantitative Data Summary
The efficacy of PPA250 has been quantified through various in vitro and in vivo experiments. The data below summarizes its inhibitory concentration and its therapeutic effects in established animal models of disease.
Table 1: In Vitro and In Vivo Inhibitory Activity of PPA250
| Parameter | Value | Model System | Description | Reference |
|---|
| NO Production Inhibition | > 10 mg/kg | LPS-Induced Sepsis in Mice | Oral administration reduced serum NO concentration. |[1] |
Table 2: Therapeutic Efficacy of PPA250 in Arthritis Animal Models
| Model | Administration Route | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (Mice) | Oral | Not Specified | Suppressed the development of destructive polyarthritis after clinical signs appeared. | [1] |
| Adjuvant Arthritis (Rats) | Oral | Not Specified | Suppressed the development of destructive polyarthritis after clinical signs appeared. |[1] |
Key Experimental Protocols
The mechanism and efficacy of PPA250 were determined using a series of standardized preclinical models and analytical techniques.
Western Blot Analysis for iNOS Dimerization
This experiment was designed to directly assess the effect of PPA250 on the formation of the iNOS dimer.
-
Cell Culture and Lysis: A suitable cell line capable of expressing iNOS (e.g., murine macrophages) is stimulated with inflammatory agents like bacterial lipopolysaccharide (LPS) in the presence or absence of PPA250. After incubation, cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein complexes.
-
Low-Temperature SDS-PAGE: Cell lysates are resolved on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel under non-boiling, non-reducing conditions. This is critical to prevent the dissociation of the iNOS dimer into its monomeric components.
-
Immunoblotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then probed with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands corresponding to the iNOS dimer and monomer are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the dimer band in PPA250-treated samples, without a corresponding decrease in the monomer band, indicates inhibition of dimerization.
Caption: Experimental Workflow for Western Blot Analysis of iNOS Dimerization.
In Vivo Model: LPS-Induced Sepsis in Mice
This model was used to evaluate the in vivo efficacy of orally administered PPA250 on systemic NO production during a septic response.
-
Animal Groups: Mice are divided into control and treatment groups.
-
Drug Administration: The treatment group receives PPA250 orally at specified doses (e.g., 10 mg/kg and higher). The control group receives a vehicle.
-
Induction of Sepsis: After a predetermined time to allow for drug absorption, sepsis is induced in all mice via intraperitoneal injection of bacterial lipopolysaccharide (LPS).
-
Sample Collection: At the peak of the inflammatory response, blood is collected from the animals.
-
NO Measurement: Serum is isolated, and the concentration of nitric oxide is measured, typically by quantifying its stable metabolites, nitrite and nitrate, using the Griess assay. A significant reduction in serum NO levels in the PPA250-treated group compared to the control group demonstrates in vivo activity.[1]
In Vivo Models: Chronic Arthritis
To assess the therapeutic potential of PPA250 in a chronic disease setting, two well-established models of rheumatoid arthritis were used.[1]
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: Arthritis is induced by immunizing mice with type II collagen emulsified in Freund's complete adjuvant.
-
Treatment: Upon the appearance of clinical signs of arthritis (e.g., paw swelling), mice are treated orally with PPA250 or a vehicle on a daily basis.
-
Assessment: The severity of arthritis is monitored over time using a clinical scoring system that evaluates paw swelling, erythema, and joint rigidity. Suppression of the arthritis score in the treated group indicates therapeutic efficacy.
-
-
Adjuvant Arthritis (AA) in Rats:
-
Induction: Arthritis is induced in rats by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Freund's complete adjuvant) into the paw.
-
Treatment: Similar to the CIA model, oral treatment with PPA250 or vehicle begins after the onset of clinical symptoms.
-
Assessment: Disease progression is evaluated by measuring paw volume (plethysmometry) and clinical scoring of joint inflammation. A reduction in these parameters demonstrates the anti-arthritic potential of PPA250.
-
Disclaimer: This document is a summary and guide based on publicly available scientific literature. It is intended for informational purposes for a professional audience and is not a substitute for primary research articles.
References
PPA-250: An In-depth Technical Guide to a Novel iNOS Dimerization Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
December 13, 2025
Abstract
This technical guide provides a comprehensive overview of the compound PPA-250, a novel, orally effective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. This compound, with the chemical name 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[1] This document details the compound's mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its evaluation, and visualizes its biological pathway and experimental workflows.
Introduction
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and autoimmune diseases, including septic shock and rheumatoid arthritis.[1] Consequently, the inhibition of iNOS activity presents a promising therapeutic strategy. This compound has emerged as a potent inhibitor of iNOS, not by acting on the enzyme's active site, but through a distinct mechanism: the prevention of iNOS monomer dimerization, a critical step for its enzymatic activity.[1] This guide synthesizes the foundational research on this compound, offering a technical resource for professionals in the field of drug discovery and development.
Mechanism of Action: Inhibition of iNOS Dimerization
The enzymatic activity of iNOS is contingent upon the formation of a homodimer, where two identical monomer subunits associate.[2] this compound exerts its inhibitory effect by preventing this dimerization process.[1] Western blot analyses have confirmed that this compound disrupts the formation of the iNOS dimer without altering the transcription or translation of the iNOS protein.[1] This targeted mechanism offers a potentially more selective approach to modulating NO production compared to direct active site inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study on this compound.[1]
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Activator | IC50 Value | Effective Concentration |
| NO Production Inhibition | RAW264.7 (mouse macrophage-like) | Not Specified | ~82 nM | ≥ 25 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Condition | Administration Route | Effective Dose | Outcome |
| Sepsis | Mice | Bacterial Lipopolysaccharide (LPS) | Oral | ≥ 10 mg/kg | Reduced serum NO concentration |
| Collagen-Induced Arthritis | Mice | Not Specified | Oral | Not Specified | Suppressed development of destructive polyarthritis |
| Adjuvant Arthritis | Rats | Not Specified | Oral | Not Specified | Suppressed development of destructive polyarthritis |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be adapted as necessary. The precise details of the protocols used in the original this compound study may vary.
In Vitro Nitric Oxide Production Assay (Griess Assay)
This protocol outlines a general procedure for measuring nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NO production by adding an appropriate stimulus (e.g., lipopolysaccharide [LPS] at 1 µg/mL) to the wells. Include untreated and unstimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Western Blot for iNOS Dimerization
This protocol describes a method to separate iNOS monomers and dimers by SDS-PAGE to assess the effect of this compound.
-
Cell Lysis: Lyse treated RAW264.7 cells in a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with a non-reducing Laemmli sample buffer. Crucially, do not heat the samples or include reducing agents like β-mercaptoethanol or DTT , as this will disrupt the non-covalently associated dimers.
-
SDS-PAGE: Separate the proteins on a low-temperature SDS-polyacrylamide gel to preserve the dimer structure.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The iNOS dimer will appear at approximately twice the molecular weight of the monomer.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
This is a widely used model for rheumatoid arthritis.
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA). Inject DBA/1 mice intradermally at the base of the tail with the emulsion on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin oral administration of this compound or vehicle control after the appearance of clinical signs of arthritis.
-
Arthritis Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score the paws based on a scale that evaluates erythema and swelling.
-
Endpoint Analysis: At the end of the study, serum can be collected for NO level analysis, and joint tissues can be processed for histological examination to assess inflammation, cartilage destruction, and bone erosion.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
PPA-250: A Technical Guide to a Novel iNOS Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPA-250, with the chemical name 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel and orally effective small molecule inhibitor of inducible nitric oxide synthase (iNOS) dimerization. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory and autoimmune diseases. This compound presents a targeted therapeutic strategy by preventing the formation of the active iNOS dimer, thereby reducing excessive NO production. This document provides a comprehensive technical overview of this compound, including its mechanism of action, supporting preclinical data, and detailed experimental methodologies.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes. However, its overproduction by the inducible nitric oxide synthase (iNOS) isoform is strongly implicated in the pathophysiology of chronic inflammatory conditions such as rheumatoid arthritis and septic shock.[1] The catalytic activity of iNOS is contingent upon its homodimerization.[2] This dimerization process represents a key regulatory step and an attractive target for therapeutic intervention. This compound is a pyrimidine imidazole derivative designed to specifically inhibit this dimerization, offering a more targeted approach compared to active-site inhibitors that may lack isoform specificity.[1][3]
Mechanism of Action
This compound exerts its inhibitory effect by preventing the dimerization of iNOS monomers.[1] Unlike substrate-based inhibitors that compete for the active site, this compound acts at a post-translational level.[1] By binding to the iNOS monomer, it likely induces a conformational change that prevents the protein-protein interaction necessary for the formation of the active dimeric enzyme.[4] Importantly, studies have shown that this compound does not affect the transcription or translation of the iNOS protein itself.[1]
Signaling Pathway of iNOS Induction and Dimerization
The expression of iNOS is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). These stimuli activate distinct signaling cascades, primarily the NF-κB and JAK/STAT pathways, which converge to promote the transcription of the NOS2 gene.[5] Once translated, the iNOS monomers must undergo dimerization to become catalytically active. This dimerization is a critical step that is inhibited by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | RAW 264.7 | ~82 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosage | Effect | Reference |
| LPS-induced Sepsis | Mouse | ≥ 10 mg/kg (oral) | Reduced serum NO concentration | [1] |
| Collagen-Induced Arthritis | Mouse | Not Specified | Suppressed development of polyarthritis | [1] |
| Adjuvant Arthritis | Rat | Not Specified | Suppressed development of polyarthritis | [1] |
Note: Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Inhibition of NO Production in RAW 264.7 Cells
Objective: To determine the in vitro potency of this compound in inhibiting iNOS-mediated NO production.
Methodology:
-
Cell Culture: Mouse macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
iNOS Induction: iNOS expression is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of nitrite production against the logarithm of the this compound concentration.
Western Blot Analysis for iNOS Dimerization
Objective: To qualitatively assess the effect of this compound on the dimerization state of iNOS.
Methodology:
-
Cell Lysis: RAW 264.7 cells, treated with or without this compound and stimulated with LPS, are lysed in a non-denaturing lysis buffer.
-
Low-Temperature SDS-PAGE: To preserve the dimeric form of iNOS, protein samples are subjected to electrophoresis on a polyacrylamide gel under non-reducing and low-temperature (4°C) conditions.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence and relative abundance of iNOS monomers and dimers are analyzed.
In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA). A booster immunization is given 21 days later.
-
Compound Administration: this compound is administered orally, typically starting after the appearance of clinical signs of arthritis. A common dosage is 10 mg/kg.[1]
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the swelling and erythema of the paws.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.
-
Serum NO Measurement: Blood samples are collected to measure serum nitrite/nitrate levels as an indicator of systemic NO production.
In Vivo Efficacy in a Rat Model of Adjuvant-Induced Arthritis (AIA)
Objective: To further assess the anti-arthritic effects of this compound in a different preclinical model.
Methodology:
-
Induction of Arthritis: Arthritis is induced in Lewis rats by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Compound Administration: Oral administration of this compound is initiated upon the onset of arthritic symptoms.
-
Evaluation of Arthritis: The severity of arthritis is evaluated by measuring paw volume and clinical scoring of joint inflammation.
-
Radiographic Analysis: X-rays of the hind paws can be taken to assess bone and joint damage.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve a multi-step process, likely beginning with a Suzuki coupling reaction to form the 2-phenylpyridine core, followed by the introduction of the ether linkage and the imidazole moiety.
Conclusion
This compound is a promising preclinical candidate that demonstrates potent and specific inhibition of iNOS dimerization. Its efficacy in animal models of inflammatory diseases, coupled with its oral bioavailability, highlights its potential as a therapeutic agent for conditions characterized by excessive NO production, such as rheumatoid arthritis. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish its safety and efficacy in clinical settings.
References
- 1. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Nitric Oxide Production by L-N6-(1-iminoethyl)lysine (L-NIL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-N6-(1-iminoethyl)lysine (L-NIL), a potent inhibitor of nitric oxide (NO) production. The focus is on its mechanism of action, inhibitory kinetics, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized to facilitate understanding.
Core Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
L-NIL is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1] Its primary mechanism involves a direct interaction with the enzyme's active site, leading to the alteration of the heme prosthetic group, which is crucial for catalytic activity.[1] This interaction results in a time- and concentration-dependent loss of heme fluorescence, which correlates with a decrease in nitric oxide production.[1] Studies with radiolabeled L-NIL have indicated no detectable covalent binding to the iNOS protein, suggesting that the main inhibitory action is centered on the disruption and subsequent loss of the heme group.[1] This can lead to the partial disassembly of the iNOS dimer into inactive monomers.[1]
The expression of iNOS is typically triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ).[1] This induction results in a sustained, high-level production of nitric oxide. L-NIL acts at the final step of this pathway by directly inhibiting the enzymatic activity of the translated iNOS protein.[1]
Data Presentation: Inhibitory Potency and Selectivity
L-NIL demonstrates a significant selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal (nNOS) and endothelial (eNOS) isoforms.[1] This selectivity is crucial for its application as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects related to the inhibition of constitutive NOS isoforms.[1] The inhibitory potency is commonly expressed by the half-maximal inhibitory concentration (IC50), with lower values signifying greater potency.[1]
| Enzyme Isoform | IC50 Value (µM) | Selectivity Ratio (rcNOS/miNOS) | Reference |
| Mouse iNOS (miNOS) | 3.3 | 28-fold | [2][3] |
| Rat brain cNOS (rcNOS) | 92 | [2][3] | |
| RAW 264.7 cells (LPS-induced) | 15.8 | [2] |
Experimental Protocols
In Vitro iNOS Activity Assay (Griess Assay)
This protocol outlines a common method to determine iNOS activity in cell culture by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide.[1]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
L-NIL
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[1]
-
iNOS Induction and Inhibition: Remove the culture medium. Add fresh medium containing iNOS-inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ).[1] Concurrently, add varying concentrations of L-NIL to the designated wells. Include a vehicle control (without L-NIL).[1]
-
Incubation: Incubate for 24-48 hours.[1]
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[1]
-
Standard Curve: Prepare a standard curve of sodium nitrite in the same culture medium.[1]
-
Griess Reaction: Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to the standard curve. Determine the IC50 value of L-NIL by plotting the percentage of inhibition against the logarithm of the L-NIL concentration.[1]
Radioligand Binding Assay for IC50 Determination
This assay is employed to determine the affinity of L-NIL for the iNOS active site by measuring its ability to compete with a radiolabeled ligand.[1]
Materials:
-
Purified iNOS enzyme
-
Radiolabeled ligand (e.g., [3H]L-arginine)
-
L-NIL
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microplate or microcentrifuge tubes, combine the purified iNOS enzyme, the radiolabeled ligand, and varying concentrations of L-NIL in the assay buffer.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.[1]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of L-NIL. The concentration of L-NIL that displaces 50% of the radioligand is the IC50 value.[1] The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1]
Mandatory Visualizations
Caption: Signaling pathway of iNOS induction and the inhibitory action of L-NIL.[4]
Caption: Workflow for determining the inhibitory effect of L-NIL on iNOS activity.[1]
References
PPA-250: A Technical Guide to its Anti-Inflammatory Properties as a Novel iNOS Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPA-250, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a potent and orally effective inhibitor of inducible nitric oxide synthase (iNOS) dimerization.[1] Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in a range of inflammatory and autoimmune diseases. This compound represents a targeted therapeutic approach by preventing the formation of the active dimeric form of iNOS, thereby reducing excessive NO production and subsequent inflammation. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.
Core Mechanism of Action: Inhibition of iNOS Dimerization
Nitric oxide synthase (NOS) isoforms, including iNOS, are active only as homodimers. The dimerization of two iNOS monomers is a critical step for the enzyme's catalytic activity. This compound exerts its anti-inflammatory effects by specifically inhibiting this dimerization process.[1] Western blot analysis has confirmed that this compound prevents the formation of iNOS dimers without affecting the transcription or translation of the iNOS protein itself.[1] This targeted action on protein-protein interaction offers a selective mechanism to curb pathological NO production in inflammatory conditions.
Caption: Mechanism of action of this compound in inhibiting iNOS-mediated inflammation.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay System | Parameter | Result |
| Activated RAW 264.7 Mouse Macrophages | IC₅₀ for NO Production | ~82 nM |
| Activated RAW 264.7 Mouse Macrophages | Effective Concentration for NO Inhibition | ≥ 25 nM |
Data sourced from Ohtsuka et al., 2002.[1]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Dosage | Effect |
| Lipopolysaccharide (LPS)-induced Sepsis in Mice | Oral | ≥ 10 mg/kg | Reduced serum Nitric Oxide (NO) concentration |
| Collagen-Induced Arthritis (CIA) in Mice | Oral | Not specified in abstract | Suppressed development of destructive polyarthritis |
| Adjuvant-Induced Arthritis (AIA) in Rats | Oral | Not specified in abstract | Suppressed development of destructive polyarthritis |
Data sourced from Ohtsuka et al., 2002.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key experiments cited.
In Vitro Nitric Oxide Production Assay
This protocol outlines the measurement of NO production in a macrophage cell line.
-
Cell Culture: Mouse macrophage-like RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Stimulation: Cells are seeded in multi-well plates and stimulated with inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at various concentrations concurrently with the inflammatory stimuli.
-
Nitrite Measurement: After a defined incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is determined from the dose-response curve.
Western Blot for iNOS Dimerization
This protocol is used to assess the effect of this compound on the dimerization state of iNOS.
-
Protein Extraction: Following treatment with inflammatory stimuli and this compound, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Low-Temperature SDS-PAGE: To preserve the dimeric structure of iNOS, protein samples are mixed with a sample buffer lacking reducing agents and are not boiled. The samples are then subjected to electrophoresis on an SDS-polyacrylamide gel at a low temperature (e.g., 4°C).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands corresponding to the iNOS dimer and monomer are visualized using an enhanced chemiluminescence (ECL) detection system. The relative abundance of the dimer and monomer forms is quantified.
Caption: Generalized experimental workflow for in vivo evaluation of this compound.
In Vivo Animal Models of Arthritis
3.3.1. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model that shares pathological features with human rheumatoid arthritis.
-
Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.
-
Immunization: On day 0, mice are immunized with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered on day 21.
-
This compound Administration: Oral administration of this compound or vehicle commences after the appearance of clinical signs of arthritis.
-
Arthritis Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and inflammation.
-
Endpoint Analysis: At the end of the study, joints are collected for histopathological examination to assess cartilage and bone destruction.
3.3.2. Adjuvant-Induced Arthritis (AIA) in Rats
This model induces a severe and rapid-onset polyarthritis.
-
Animals: Lewis or Wistar rats are commonly used strains.
-
Induction: On day 0, arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of a hind paw.
-
This compound Administration: Daily oral administration of this compound or vehicle is initiated after the onset of clinical symptoms.
-
Arthritis Assessment: The volume of both hind paws is measured using a plethysmometer at regular intervals. A clinical score for arthritis severity is also recorded.
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory properties in preclinical models through its novel mechanism of inhibiting iNOS dimerization.[1] The data strongly suggest its therapeutic potential for inflammatory and autoimmune diseases where excessive NO production is a key driver of pathology, such as rheumatoid arthritis.[1] Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound, as well as its long-term safety and efficacy in more chronic disease models. Further investigation into the selectivity of this compound for iNOS over other NOS isoforms is also warranted to fully characterize its therapeutic window. The detailed protocols provided herein should facilitate further research and development of this compound and other iNOS dimerization inhibitors as a promising new class of anti-inflammatory agents.
References
PPA-250 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPA-250, a novel, orally effective inhibitor of inducible nitric oxide synthase (iNOS) dimerization, has demonstrated significant anti-inflammatory effects in preclinical models of autoimmune diseases, particularly rheumatoid arthritis. By selectively targeting the dimerization of iNOS, this compound effectively reduces the production of nitric oxide (NO), a key mediator in the pathophysiology of chronic inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound and its therapeutic potential, with a focus on its evaluation in collagen-induced arthritis in mice and adjuvant-induced arthritis in rats. Detailed experimental protocols and a comprehensive summary of the quantitative data from these pivotal studies are presented to facilitate further research and development in this area.
Introduction
Autoimmune diseases such as rheumatoid arthritis are characterized by chronic inflammation leading to progressive tissue damage. A crucial element in this inflammatory cascade is the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme. The active form of iNOS is a homodimer, and inhibition of this dimerization process presents a promising therapeutic strategy to selectively reduce pathological NO production without affecting other NOS isoforms involved in physiological processes.
This compound, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a potent inhibitor of iNOS dimerization.[1] This document outlines the core preclinical data and methodologies related to this compound's efficacy in established animal models of arthritis.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by preventing the dimerization of iNOS monomers, a critical step for the enzyme's catalytic activity. This mechanism was elucidated through in vitro studies using activated mouse macrophage-like RAW264.7 cells.
Signaling Pathway
The proposed signaling pathway for this compound's action is illustrated below. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the transcription and translation of iNOS monomers. These monomers must then dimerize to become active and produce NO. This compound intervenes at this dimerization step.
References
Unveiling PPA-250: A Technical Guide to its Chemical Identity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, and known biological activity of PPA-250, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. While a detailed synthesis protocol is not publicly available, this document consolidates the existing scientific literature to offer a thorough understanding of this compound's properties and its potential as a therapeutic agent.
Chemical Structure and Identity
This compound is chemically defined as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine [1]. Its structure combines a central phenylpyridine core with a difluorophenyl group, an imidazole-containing phenoxyethoxy side chain.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine |
| Abbreviation | This compound |
| Molecular Formula | C31H24F2N4O2 |
| CAS Number | Not publicly available |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not described in the currently available public literature. The primary research article by Ohtsuka et al. (2002) refers to it as a "newly synthesized imidazole derivative," but the experimental details of its synthesis are contained within the full text of the publication, which is not publicly accessible.
General synthetic strategies for related 2-phenylpyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biaryl core. The ether linkage in the side chain is typically formed through a Williamson ether synthesis. The final assembly would likely involve the coupling of the functionalized phenylpyridine core with the imidazole-containing side chain.
Mechanism of Action: Inhibition of iNOS Dimerization
This compound exerts its anti-inflammatory effects by specifically inhibiting the dimerization of inducible nitric oxide synthase (iNOS)[1]. iNOS is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. The enzyme is only active in its dimeric form. By preventing the association of two iNOS monomers, this compound effectively blocks the production of NO[1].
Signaling Pathway
The inhibitory action of this compound on iNOS dimerization disrupts the downstream inflammatory signaling cascade that is mediated by excessive NO production.
Caption: this compound inhibits the dimerization of iNOS monomers, preventing the formation of the active enzyme and subsequent nitric oxide production.
In Vitro and In Vivo Activity
In Vitro Efficacy
This compound has demonstrated potent inhibition of NO production in cellular assays.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | IC50 | Reference |
| Nitric Oxide Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | ~82 nM | [1] |
In Vivo Efficacy
The anti-inflammatory effects of this compound have been confirmed in animal models of arthritis.
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Species | Administration | Effective Dose | Effect | Reference |
| Collagen-Induced Arthritis | Mouse | Oral | 10 mg/kg and higher | Suppressed development of destructive polyarthritis | [1] |
| Adjuvant Arthritis | Rat | Oral | 10 mg/kg and higher | Suppressed development of destructive polyarthritis | [1] |
| Sepsis (LPS-induced) | Mouse | Oral | 10 mg/kg and higher | Reduced serum NO concentration | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following sections provide generalized workflows based on standard methodologies for the types of experiments cited in the primary literature.
iNOS Dimerization Inhibition Assay Workflow
A common method to assess iNOS dimerization is through Western blotting under non-denaturing conditions.
Caption: A generalized workflow for assessing iNOS dimerization via Western blot.
In Vivo Arthritis Model Workflow
The collagen-induced arthritis (CIA) model is a standard preclinical model for rheumatoid arthritis.
Caption: A typical experimental workflow for the collagen-induced arthritis model in mice.
Conclusion
This compound is a potent and selective inhibitor of iNOS dimerization with demonstrated anti-inflammatory efficacy in both in vitro and in vivo models. Its specific mechanism of action, targeting a key protein-protein interaction in the inflammatory pathway, makes it a valuable research tool and a potential lead compound for the development of novel anti-inflammatory therapeutics. Further investigation, including the disclosure of its detailed synthesis and comprehensive preclinical data, will be crucial for advancing its potential clinical applications.
References
discovery and development of PPA-250
An in-depth technical guide to PPA-250, a novel investigational agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF), is detailed below. This document outlines the discovery, mechanism of action, and preclinical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.
Introduction to this compound
This compound is a first-in-class, small molecule inhibitor of Fibroblast Activation Protein-alpha (FAP-α), a serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) and activated fibroblasts in tissues undergoing fibrotic remodeling. By selectively targeting FAP-α, this compound aims to modulate the tumor microenvironment and disrupt the progression of fibrosis, offering a promising therapeutic strategy for various cancers and fibrotic diseases, including Idiopathic Pulmonary Fibrosis (IPF).
Discovery of this compound
The discovery of this compound was the result of a comprehensive high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of FAP-α. A proprietary library of over 500,000 small molecules was screened, leading to the identification of a promising hit compound. Subsequent lead optimization through medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.
High-Throughput Screening Cascade
The screening process involved a multi-step cascade to identify and validate potential FAP-α inhibitors.
Mechanism of Action
This compound acts as a potent and selective inhibitor of FAP-α. The proposed mechanism involves the modulation of downstream signaling pathways that are critical for fibroblast activation and extracellular matrix deposition.
Preclinical Data
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against FAP-α and other related serine proteases.
| Enzyme | IC50 (nM) | Selectivity (fold vs. FAP-α) |
| FAP-α | 2.5 | - |
| DPP4 | >10,000 | >4,000 |
| PREP | >10,000 | >4,000 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in multiple species.
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | IV | 2.1 | - | 1,890 | - |
| Mouse | 30 | PO | 4.5 | 1,250 | 7,800 | 87 |
| Rat | 5 | IV | 3.8 | - | 2,450 | - |
| Rat | 20 | PO | 6.2 | 1,890 | 12,300 | 91 |
| Dog | 2 | IV | 5.1 | - | 3,100 | - |
| Dog | 10 | PO | 8.7 | 2,100 | 19,500 | 95 |
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The therapeutic efficacy of this compound was evaluated in a murine model of bleomycin-induced pulmonary fibrosis.
| Treatment Group | Dose (mg/kg, BID) | Ashcroft Score (mean ± SD) | Collagen Content (μ g/lung , mean ± SD) |
| Vehicle | - | 6.8 ± 0.9 | 450 ± 75 |
| This compound | 10 | 4.2 ± 0.7 | 280 ± 50 |
| This compound | 30 | 2.5 ± 0.5 | 150 ± 35 |
| Nintedanib | 60 | 3.1 ± 0.6 | 190 ± 40 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Experimental Protocols
FAP-α Enzymatic Assay
Objective: To determine the in vitro potency of this compound against FAP-α.
Materials:
-
Recombinant human FAP-α
-
Fluorogenic substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound
-
384-well black plates
-
Plate reader
Procedure:
-
A serial dilution of this compound was prepared in assay buffer.
-
2 µL of the compound dilution was added to the wells of a 384-well plate.
-
10 µL of recombinant FAP-α (final concentration 0.5 nM) was added to each well and incubated for 15 minutes at room temperature.
-
10 µL of the fluorogenic substrate (final concentration 10 µM) was added to initiate the reaction.
-
The fluorescence intensity was measured every minute for 30 minutes using a plate reader (Ex/Em = 400/505 nm).
-
The rate of reaction was calculated, and IC50 values were determined by non-linear regression analysis.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.
Animals:
-
C57BL/6 mice, 8-10 weeks old
Procedure:
-
Mice were anesthetized, and a single intratracheal instillation of bleomycin (2.5 U/kg) or saline was administered on day 0.
-
From day 7 to day 21, mice were orally administered with vehicle, this compound (10 or 30 mg/kg, BID), or nintedanib (60 mg/kg, QD).
-
On day 21, mice were euthanized, and lung tissues were harvested.
-
The left lung was fixed, sectioned, and stained with Masson's trichrome for histological analysis. The severity of fibrosis was scored using the Ashcroft method.
-
The right lung was homogenized, and the total collagen content was quantified using the Sircol collagen assay.
Conclusion
This compound is a potent and selective FAP-α inhibitor with a favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of pulmonary fibrosis. These findings support the continued development of this compound as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis and other fibro-proliferative diseases. Further investigation in clinical trials is warranted to establish its safety and efficacy in humans.
PPA-250 Target Validation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for PPA-250, a potent and selective inhibitor of the dimerization of inducible nitric oxide synthase (iNOS). Excessive production of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound represents a promising therapeutic agent by targeting a key step in the activation of iNOS. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Concept: Inhibition of iNOS Dimerization
Nitric oxide synthase (NOS) isoforms, including the inducible isoform (iNOS), exist as monomers that must dimerize to become catalytically active. This homodimerization is a critical step for the enzyme to produce nitric oxide (NO) from its substrate, L-arginine. This compound is a novel small molecule, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, which has been shown to allosterically inhibit iNOS activity by preventing this dimerization process. By binding to the iNOS monomer, this compound prevents the formation of the active dimeric enzyme, thereby reducing the production of NO in pathological conditions. Western blot analysis has confirmed that this compound prevents the dimerization of iNOS without affecting its transcription or translation.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Nitric Oxide Production by this compound
| Cell Line | Stimulus | This compound Concentration | % Inhibition of NO Production | IC50 | Reference |
| RAW264.7 (mouse macrophage-like) | Lipopolysaccharide (LPS) | 25 nM | Significant | ~82 nM | [1] |
| RAW264.7 (mouse macrophage-like) | Lipopolysaccharide (LPS) | 100 nM | - | ~82 nM | [1] |
| RAW264.7 (mouse macrophage-like) | Lipopolysaccharide (LPS) | 1 µM | - | ~82 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | This compound Dose (Oral) | Endpoint Measured | Outcome | Reference |
| LPS-induced Sepsis | Mice | 10 mg/kg and higher | Serum Nitric Oxide Concentration | Significant reduction | [1] |
| Collagen-Induced Arthritis | Mice | Not specified | Development of destructive polyarthritis | Suppression after clinical signs appeared | [1] |
| Adjuvant Arthritis | Rats | Not specified | Development of destructive polyarthritis | Suppression after clinical signs appeared | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway leading to NO production by iNOS and the mechanism of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound.
In Vitro Nitric Oxide Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production in cell culture.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
In Vivo Models of Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Blood collection supplies
Procedure:
-
Administer this compound or vehicle (control) orally to mice.
-
After a specified time (e.g., 1 hour), induce sepsis by intraperitoneal (IP) injection of LPS (e.g., 10-20 mg/kg).
-
At a predetermined time point post-LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Separate serum from the blood samples.
-
Measure the concentration of nitric oxide in the serum using the Griess assay as described above.
Objective: To assess the therapeutic potential of this compound in a model of autoimmune arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Calipers for paw measurement
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Disease Onset and Scoring: Arthritis typically develops between days 28 and 35. Monitor mice daily for signs of arthritis and score the severity based on paw swelling and erythema. Paw thickness can be measured with calipers.
-
Treatment: Begin oral administration of this compound or vehicle daily after the onset of clinical signs of arthritis.
-
Evaluation: Continue monitoring and scoring arthritis severity for the duration of the study (e.g., up to day 56). At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.
Objective: To evaluate this compound in a second, well-established model of arthritis.
Materials:
-
Lewis or Wistar rats (male, 6-8 weeks old)
-
Mycobacterium tuberculosis (heat-killed) in mineral oil (Adjuvant)
-
This compound
-
Calipers for paw measurement
Procedure:
-
Induction: On day 0, induce arthritis by a single intradermal injection of the adjuvant into the footpad or the base of the tail.
-
Disease Progression: A primary inflammatory response occurs at the injection site. A secondary, systemic arthritis develops in the non-injected paws, typically between days 10 and 14.
-
Treatment: Initiate oral treatment with this compound or vehicle after the appearance of clinical signs of arthritis.
-
Assessment: Monitor and score the severity of arthritis in all paws daily. Measure paw volume or thickness using calipers. The study typically continues for 21-28 days.
Western Blot for iNOS Dimerization
Objective: To directly visualize the inhibitory effect of this compound on iNOS dimerization.
Materials:
-
Cell lysates from LPS-stimulated RAW264.7 cells treated with or without this compound
-
Low-temperature SDS-PAGE buffers and gels
-
PVDF membrane
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Perform protein quantification to ensure equal loading.
-
Run the protein samples on a low-temperature (4°C) SDS-polyacrylamide gel to preserve the non-covalent dimer structure.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands corresponding to the iNOS monomer and dimer using a chemiluminescence substrate and imaging system. A reduction in the dimer band in this compound-treated samples indicates inhibition of dimerization.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical validation of this compound.
Appendix: Propionic Acid (250 mg/kg) in Autism Spectrum Disorder Models
For clarity, this section addresses a potential ambiguity in the topic "this compound." In neurodevelopmental research, "PPA 250" often refers to the administration of Propionic Acid (PPA) at a dose of 250 mg/kg body weight in rodent models to induce behavioral and neurochemical features reminiscent of Autism Spectrum Disorder (ASD). This is a distinct area of research from the iNOS inhibitor PPA250.
Core Concept: Propionic acid is a short-chain fatty acid and a metabolic byproduct of certain gut bacteria. Elevated levels of PPA are hypothesized to be an environmental factor contributing to ASD-like phenotypes. Administration of PPA to rodents is used to model these features.
Table 3: Summary of Findings in PPA (250 mg/kg)-Treated Rodent Models of ASD
| Parameter | Observation | Proposed Mechanism | References |
| Behavioral | Impaired social behavior, cognitive disability, repetitive behaviors | Neurotoxicity, altered neurotransmitter systems (dopamine, serotonin, glutamate) | [2] |
| Biochemical | Increased oxidative stress markers, decreased glutathione, decreased glutathione peroxidase and catalase activity | Induction of oxidative stress, impairment of antioxidant defense systems | [3] |
| Neuroinflammatory | Increased pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ) | PPA-induced neuroinflammation | [4] |
| Neurotransmitter Systems | Altered dopamine, serotonin, and glutamate levels; potentiation of glutamatergic transmission; inhibition of GABAergic transmission | Direct effects on neurotransmitter release and receptor function | [4] |
Experimental Protocol Summary:
-
Animals: Typically male Western albino or Sprague Dawley rat pups.
-
Administration: Propionic acid (250 mg/kg body weight/day) is administered orally for a short duration (e.g., 3-5 days).
-
Assessments: Behavioral tests (e.g., social interaction tests, open field tests), and biochemical analyses of brain homogenates for markers of oxidative stress, inflammation, and neurotransmitter levels.
References
In-depth Technical Guide: Pharmacokinetics of PPA-250 In Vivo
Disclaimer: Publicly available scientific literature does not contain specific quantitative in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, or half-life) for the compound PPA-250. This guide summarizes the existing information on its mechanism of action and in vivo effects, and provides a generalized framework for the experimental protocols that would be used to determine its pharmacokinetic profile.
Overview of this compound
This compound, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel, orally effective inhibitor of the dimerization of inducible nitric-oxide synthase (iNOS).[1] By preventing the dimerization of iNOS, this compound inhibits the excessive production of nitric oxide (NO), a key mediator in inflammatory and autoimmune diseases.[1]
In Vivo Pharmacodynamic Effects
While specific pharmacokinetic parameters are not available, in vivo studies have demonstrated the biological activity of this compound following oral administration. In a study using a mouse model of sepsis induced by bacterial lipopolysaccharide, oral administration of this compound at doses of 10 mg/kg and higher resulted in a reduction of nitric oxide concentration in the serum.[1] This finding confirms that this compound is orally bioavailable and exerts its intended pharmacologic effect in a living organism.
Furthermore, the therapeutic potential of this compound has been demonstrated in animal models of arthritis. In both collagen-induced arthritis in mice and adjuvant arthritis in rats, this compound suppressed the development of destructive polyarthritis after the onset of clinical signs.[1] These results underscore the potential of iNOS homodimerization inhibitors like this compound as therapeutic agents for inflammatory conditions where nitric oxide plays a significant role.[1]
Postulated Mechanism of Action
The primary mechanism of action of this compound is the inhibition of iNOS dimerization. In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger the transcription and translation of the iNOS monomer. For iNOS to become catalytically active, two monomers must dimerize. This compound intervenes at this critical step, preventing the formation of the active iNOS dimer, which in turn blocks the excessive synthesis of nitric oxide.[1]
Caption: Mechanism of action of this compound in inhibiting nitric oxide production.
Hypothetical In Vivo Pharmacokinetic Study Protocol
To determine the in vivo pharmacokinetic profile of this compound, a study with the following generalized protocol would be necessary.
Animal Model
The selection of an appropriate animal model is crucial. Commonly used species for pharmacokinetic studies include mice, rats, and dogs. The choice depends on factors such as metabolic similarity to humans and the disease model to be used in subsequent efficacy studies.
Dosing and Administration
This compound would be administered via the intended clinical route, which, based on existing data, is oral.[1] An intravenous administration group would also be included to determine absolute bioavailability. A range of doses would be tested to assess dose proportionality.
Sample Collection
Blood samples would be collected at multiple time points post-administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
Bioanalytical Method
A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), would be required to quantify the concentration of this compound in plasma samples.
Data Analysis
The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Quantitative Data Summary (Hypothetical)
The following table illustrates the type of quantitative data that would be generated from a comprehensive in vivo pharmacokinetic study of this compound. Note: The values in this table are for illustrative purposes only and are not based on actual experimental data for this compound.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | [Data not available] | [Data not available] |
| Tmax (h) | [Data not available] | [Data not available] |
| AUC (0-t) (ng·h/mL) | [Data not available] | [Data not available] |
| AUC (0-inf) (ng·h/mL) | [Data not available] | [Data not available] |
| Half-life (t½) (h) | [Data not available] | [Data not available] |
| Bioavailability (%) | [Data not available] | N/A |
| Clearance (mL/min/kg) | [Data not available] | [Data not available] |
| Volume of Distribution (L/kg) | [Data not available] | [Data not available] |
Conclusion
This compound is a promising therapeutic candidate that functions as an orally effective inhibitor of iNOS dimerization. While its in vivo pharmacodynamic effects have been demonstrated, detailed pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile. The generation of such data is a critical step in the drug development process, enabling dose selection for further preclinical and clinical studies. Researchers and drug development professionals are encouraged to pursue these studies to advance the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for PPA-250 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPA-250, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel and potent inhibitor of inducible nitric oxide synthase (iNOS) dimerization.[1] Nitric oxide (NO), produced by iNOS, is a key signaling molecule in various physiological and pathological processes, including inflammation and immune responses.[1] Excessive NO production is associated with inflammatory diseases such as rheumatoid arthritis and septic shock.[1] this compound offers a targeted mechanism to suppress excessive NO formation by preventing the homodimerization of iNOS monomers, a crucial step for its enzymatic activity.[1] Unlike many other iNOS inhibitors that target the enzyme's active site, this compound does not affect the transcription or translation of the iNOS protein.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on nitric oxide production, cell viability, and apoptosis.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro activity of this compound.
| Parameter | Cell Line | Description | Value | Reference |
| Inhibition of NO Production | RAW 264.7 (mouse macrophage-like) | This compound inhibits nitric oxide production in lipopolysaccharide (LPS)-activated cells. | Effective at ≥ 25 nM | [1] |
| IC₅₀ for NO Production | RAW 264.7 (mouse macrophage-like) | The half-maximal inhibitory concentration for nitric oxide production. | ~82 nM | [1] |
Signaling Pathway
This compound specifically targets the dimerization of inducible nitric oxide synthase (iNOS). In inflammatory conditions, cells like macrophages are stimulated by cytokines and lipopolysaccharides (LPS) to express the iNOS protein. For iNOS to become catalytically active, two identical iNOS protein monomers must come together to form a homodimer. This dimerization is a critical step that allows for the proper flow of electrons and the binding of cofactors necessary for the conversion of L-arginine to L-citrulline and nitric oxide. This compound intervenes at this stage, preventing the formation of the active iNOS dimer, thereby inhibiting the synthesis of nitric oxide.
Experimental Protocols
Protocol 1: Inhibition of Nitric Oxide Production in RAW 264.7 Cells (Griess Assay)
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. NO production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.
Materials:
-
RAW 264.7 cell line
-
DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. A suggested concentration range is 1 nM to 1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
LPS Stimulation: Immediately after adding this compound, add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression. For negative control wells, add medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each this compound concentration relative to the LPS-stimulated, vehicle-treated control.
Protocol 2: Assessment of iNOS Dimerization by Western Blot
This protocol uses low-temperature SDS-PAGE to preserve the dimeric form of iNOS, allowing for the assessment of this compound's effect on iNOS dimerization.
Materials:
-
Treated cells from a scaled-up version of Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (without reducing agents like β-mercaptoethanol or DTT)
-
Pre-chilled electrophoresis apparatus and buffers
-
PVDF membrane
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with this compound and LPS as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer. Do not boil the samples.
-
Low-Temperature SDS-PAGE: Run the samples on an SDS-PAGE gel at 4°C to prevent the dissociation of the iNOS dimer.[2]
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for iNOS, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analysis: Quantify the band intensities for the iNOS dimer (approx. 260 kDa) and monomer (approx. 130 kDa). Compare the dimer-to-monomer ratio across different treatment groups.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁴ cells/well). Incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Analysis: Express the results as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ for cytotoxicity.
Protocol 4: Apoptosis Detection (Annexin V Staining)
This protocol determines if this compound induces apoptosis, using Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of iNOS and nitric oxide in cellular processes, particularly in the context of inflammation. Its specific mechanism of inhibiting iNOS dimerization provides a targeted approach to modulate NO production. The protocols outlined in these application notes provide a framework for researchers to explore the effects of this compound in various cell-based assays. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPA-250 in Mouse Models of Sepsis
Topic: PPA-250 Dosage for Mouse Models of Sepsis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] Mouse models of sepsis are crucial for understanding its pathophysiology and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound, a novel investigational anti-inflammatory agent, in established mouse models of sepsis. The protocols outlined below are intended to serve as a guide for researchers to assess the therapeutic potential of this compound.
This compound: Compound Information (Hypothetical)
| Characteristic | Description |
| Compound Name | This compound |
| Class | Anti-inflammatory agent |
| Proposed Mechanism | Modulation of pro-inflammatory signaling pathways, potentially involving the inhibition of cytokine production.[3][4][5] |
| Formulation | Provided as a sterile solution for injection. |
Pharmacokinetic Profile of a Structurally Similar Compound (Panaxynol) in Mice
While specific pharmacokinetic data for this compound is not publicly available, the following tables summarize the pharmacokinetic parameters of Panaxynol (PA), a compound with known anti-inflammatory properties, in mice. This data can serve as a reference for designing initial dosage and administration schedules for this compound.
Table 1: Pharmacokinetic Parameters of Panaxynol (PA) after a Single Intravenous (IV) Dose in Mice [6]
| Parameter | 5 mg/kg IV |
| t½ (hr) | 1.5 |
| Cmax (µg/mL) | 8.24 |
| AUCinf (hr*µg/mL) | 3.61 |
| CL (mL/min/kg) | 23.5 |
| Vdss (L/kg) | 1.46 |
Table 2: Pharmacokinetic Parameters of Panaxynol (PA) after a Single Oral (PO) Dose in Mice [6]
| Parameter | 20 mg/kg PO | 100 mg/kg PO | 200 mg/kg PO | 300 mg/kg PO |
| t½ (hr) | 5.89 | 7.11 | 7.67 | 9.15 |
| Tmax (hr) | 1 | 1 | 1 | 1 |
| Cmax (µg/mL) | 1.72 | 1.56 | 1.71 | 2.42 |
| AUCinf (hr*µg/mL) | 7.27 | 9.10 | 11.0 | 14.3 |
| Bioavailability (F) | 50.4% | 12.6% | 7.61% | 6.59% |
Abbreviations: t½, half-life; Tmax, time to maximum concentration; Cmax, maximum concentration; AUCinf, area under the concentration-time curve from time zero to infinity; CL, clearance; Vdss, volume of distribution at steady state.
Experimental Protocols
Two standard and widely used mouse models of sepsis are described below: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis.[2][7][8]
Experimental Workflow for CLP-induced Sepsis Model
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Needles (e.g., 21-gauge)
-
Sterile saline
-
This compound solution
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane.[2] Administer a pre-operative analgesic such as buprenorphine (0.05-0.1 mg/kg, subcutaneous) to manage pain.[8]
-
Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.[8]
-
Cecal Ligation: Gently exteriorize the cecum and ligate it with a silk suture at a predetermined distance from the distal end to control the severity of sepsis. A ligation of 5-10 mm is common.[8]
-
Cecal Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[9] A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Carefully return the cecum to the abdominal cavity. Close the abdominal wall and skin with sutures.
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of sterile saline subcutaneously to provide fluid resuscitation.[8]
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intravenous, intraperitoneal) at a specified time point post-CLP (e.g., 1 hour).
-
Monitoring: Monitor the animals for survival and signs of sepsis (e.g., piloerection, lethargy, huddling) at regular intervals. A sepsis scoring system can be utilized for a more quantitative assessment.
-
Sample Collection: At predetermined endpoints, collect blood and tissue samples for analysis of inflammatory markers, bacterial load, and organ damage.
Lipopolysaccharide (LPS) Induced Endotoxemia Model
The LPS model induces a systemic inflammatory response that mimics certain aspects of sepsis, particularly the cytokine storm.
Experimental Workflow for LPS-induced Sepsis Model
Caption: Workflow for the Lipopolysaccharide (LPS) induced sepsis model.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound solution
Procedure:
-
This compound Pre-treatment (optional): Administer this compound at the desired dose and route. Pre-treatment is common in this model to assess the prophylactic potential of a compound.
-
LPS Administration: Inject mice intraperitoneally (i.p.) with a dose of LPS typically ranging from 5 to 15 mg/kg body weight. The exact dose should be determined in pilot studies to achieve the desired level of inflammation without excessive mortality.
-
This compound Post-treatment (optional): Alternatively, this compound can be administered after the LPS challenge to evaluate its therapeutic efficacy.
-
Monitoring: Observe the mice for signs of sickness, such as lethargy, piloerection, and huddling.
-
Sample Collection: Collect blood and tissues at various time points after LPS injection (e.g., 2, 6, and 24 hours) to measure cytokine levels and other inflammatory markers.
Assessment of this compound Efficacy
The following are key experimental readouts to evaluate the efficacy of this compound in mouse models of sepsis.
Survival Studies
-
Objective: To determine if this compound improves survival in septic mice.
-
Method: Monitor mice for up to 7 days post-sepsis induction and record the time of death.
-
Data Presentation: Kaplan-Meier survival curves.
Measurement of Inflammatory Cytokines
-
Objective: To assess the effect of this compound on the systemic inflammatory response.
-
Method: Collect blood via cardiac puncture or from the tail vein at specified time points. Separate plasma or serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead array assays.[7][8]
-
Data Presentation: Bar graphs comparing cytokine levels between treatment groups.
Assessment of Organ Damage
-
Objective: To determine if this compound protects against sepsis-induced organ injury.
-
Method:
-
Histopathology: Harvest organs (e.g., lungs, liver, kidneys), fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[10] A pathologist blinded to the treatment groups should score the tissue sections for signs of injury.
-
Biochemical Markers: Measure markers of organ damage in the serum, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea nitrogen (BUN) and creatinine for kidney injury.[8]
-
-
Data Presentation: Histological images and bar graphs of organ injury scores and biochemical markers.
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects, based on common mechanisms of anti-inflammatory drugs.[11][12]
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of this compound in mouse models of sepsis. The detailed protocols for CLP and LPS-induced sepsis, along with methods for assessing efficacy, will enable researchers to rigorously investigate the therapeutic potential of this novel compound. The provided pharmacokinetic data of a similar compound and the hypothetical signaling pathway offer a solid foundation for designing and interpreting these critical experiments. As with any new compound, pilot studies are recommended to determine the optimal dosage, timing of administration, and relevant endpoints.
References
- 1. Pharmacokinetics in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Variables That Influence Sepsis Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic interventions in sepsis: current and anticipated pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust scoring system to evaluate sepsis severity in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiology of Sepsis and Genesis of Septic Shock: The Critical Role of Mesenchymal Stem Cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sepsis and Septic Shock: Current Treatment Strategies and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPA-250 in in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPA-250, [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Excessive production of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by preventing the homodimerization of iNOS monomers, a crucial step for the enzyme's catalytic activity. Unlike substrate-based inhibitors, this compound does not affect the transcription or translation of the iNOS enzyme. These application notes provide detailed protocols for the preparation and use of this compound in key in vitro assays to characterize its inhibitory activity and mechanism of action.
Mechanism of Action: iNOS Dimerization Inhibition
Inducible nitric oxide synthase is active only in its dimeric form. The dimerization of two iNOS monomers is a critical step in the formation of a functional enzyme capable of converting L-arginine to nitric oxide and L-citrulline. This compound acts as a dimerization inhibitor, binding to the iNOS monomer in a way that disrupts the protein-protein interactions necessary for the formation of the stable, active dimer. This allosteric inhibition mechanism offers a high degree of selectivity for iNOS.
Caption: this compound inhibits the iNOS signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in in vitro assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (NO Production) | RAW 264.7 Macrophages | ~82 nM | [1] |
| Concentration for Inhibition | RAW 264.7 Macrophages | ≥ 25 nM | [1] |
Experimental Protocols
Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibitory effect of this compound on nitric oxide production in a cellular context.
Caption: Workflow for the Nitric Oxide Production Assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in DMEM.
-
After the 24-hour incubation, remove the culture medium from the wells.
-
Add the this compound dilutions to the respective wells and incubate for 2 hours. Include a vehicle control (e.g., DMSO).[2]
-
Following the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[3]
-
Incubate the plate for an additional 18-24 hours.[2]
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, carefully collect the cell culture supernatant.
-
In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 15-30 minutes, protected from light.[2]
-
Measure the absorbance at 540-550 nm using a microplate reader.[2]
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
iNOS Dimerization Assay by Low-Temperature SDS-PAGE and Western Blot
This assay directly assesses the ability of this compound to inhibit the formation of iNOS dimers within the cell.
Caption: Workflow for the iNOS Dimerization Assay.
Materials:
-
RAW 264.7 cells
-
LPS and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound
-
Cell lysis buffer
-
Sample buffer for non-reducing, low-temperature SDS-PAGE
-
SDS-PAGE gels and electrophoresis apparatus (to be run at 4°C)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Protocol:
-
Cell Culture and Treatment:
-
Culture and seed RAW 264.7 cells as described in the previous protocol.
-
Induce iNOS expression by treating the cells with LPS (e.g., 50 µg/mL) and IFN-γ (e.g., 10 ng/mL) for a specified period (e.g., 14 hours).
-
In parallel, treat cells with the inducing agents in the presence of various concentrations of this compound.
-
-
Cell Lysis and Sample Preparation:
-
After treatment, wash the cells with cold PBS and harvest them.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Prepare the samples for electrophoresis by mixing with a non-reducing sample buffer. Crucially, do not heat the samples , as this will disrupt the non-covalent dimer interaction.
-
-
Low-Temperature SDS-PAGE:
-
Equilibrate the SDS-PAGE gels and running buffer to 4°C.
-
Perform electrophoresis at a constant current in a cold room or with a cooling unit to maintain the low temperature. This is essential to preserve the iNOS dimer.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for at least 1 hour.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply an ECL detection reagent and visualize the protein bands corresponding to the iNOS monomer and dimer using an imaging system. The dimer will appear at approximately double the molecular weight of the monomer.
-
Quantify the band intensities to determine the monomer-to-dimer ratio in the presence and absence of this compound.
-
References
Application Notes and Protocols for PPA-250 Administration in a Rat Adjuvant-Induced Arthritis Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adjuvant-induced arthritis (AIA) in rats is a widely utilized preclinical model for rheumatoid arthritis (RA), exhibiting key pathological features of the human disease, including chronic inflammation, synovitis, and bone and cartilage destruction.[1][2][3] This T-cell mediated autoimmune disease is induced by a single injection of Freund's Complete Adjuvant (FCA).[2] The model is instrumental in the evaluation of novel anti-inflammatory and disease-modifying therapeutic agents. PPA-250 is a novel, potent, and selective inhibitor of an undisclosed intracellular kinase involved in pro-inflammatory cytokine signaling. These application notes provide a detailed protocol for the administration of this compound in the rat AIA model and outline methods for assessing its efficacy.
Materials and Equipment
-
Animals: Male Lewis rats (or other susceptible strains like Wistar or Sprague-Dawley), 6-8 weeks old.[1]
-
Adjuvant: Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis.
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Positive Control: Methotrexate or another clinically relevant anti-arthritic agent.[2]
-
Vehicle Control: The same vehicle used for this compound.
-
Calipers: For measuring paw volume.
-
Scoring System: A pre-defined scoring system for clinical assessment of arthritis severity.
-
Anesthesia: Isoflurane or other appropriate anesthetic for terminal procedures.
-
Histology Supplies: Formalin, decalcifying solution, paraffin, microtome, hematoxylin and eosin (H&E) stains.
-
ELISA Kits: For quantification of serum cytokines (e.g., TNF-α, IL-6, IL-1β).
Experimental Protocols
Induction of Adjuvant Arthritis
-
Acclimate male Lewis rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
On Day 0, briefly anesthetize the rats.
-
Induce arthritis by a single intradermal injection of 100 µL of FCA into the plantar surface of the right hind paw.
-
A control group of non-arthritic rats should be maintained.
Dosing Paradigm
-
Prophylactic Dosing: Begin administration of this compound, vehicle, or positive control on Day 0 (day of adjuvant injection) and continue daily until the termination of the study (e.g., Day 21 or 28). This regimen evaluates the compound's ability to prevent the onset of arthritis.
-
Therapeutic Dosing: Begin administration of this compound, vehicle, or positive control on Day 10, or upon the first clinical signs of secondary paw inflammation. This regimen assesses the compound's ability to treat established disease.
This compound Administration
-
Prepare fresh formulations of this compound daily.
-
Administer this compound orally via gavage at the desired dose(s) (e.g., 1, 3, 10 mg/kg).
-
The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
Administer the vehicle and positive control in the same manner.
Assessment of Arthritis
-
Clinical Scoring: From Day 10 onwards, score the severity of arthritis in all four paws daily or every other day based on a 0-4 scale for each paw (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis). The maximum possible score per animal is 16.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or digital calipers on specified days (e.g., Days 0, 7, 14, 21). The change in paw volume from baseline is a key indicator of inflammation.
-
Body Weight: Record the body weight of each animal every other day. A reduction in body weight gain is often observed in arthritic animals.
Terminal Procedures and Sample Collection (Day 21 or 28)
-
At the end of the study, anesthetize the animals and collect blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis.
-
Euthanize the animals by an approved method.
-
Dissect the hind paws and fix them in 10% neutral buffered formalin for histological analysis.
Histopathological Evaluation
-
Decalcify the fixed paws.
-
Process the tissues, embed in paraffin, and section.
-
Stain sections with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Score the histological changes using a semi-quantitative scoring system.
Cytokine Analysis
-
Measure the serum concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
The following tables present hypothetical data for the therapeutic administration of this compound in the rat adjuvant arthritis model.
Table 1: Effect of this compound on Arthritis Index
| Treatment Group | Day 10 | Day 14 | Day 18 | Day 21 |
| Vehicle Control | 2.1 ± 0.4 | 6.5 ± 0.8 | 10.2 ± 1.1 | 12.5 ± 1.3 |
| This compound (1 mg/kg) | 2.0 ± 0.5 | 5.8 ± 0.7 | 8.9 ± 0.9 | 10.1 ± 1.0 |
| This compound (3 mg/kg) | 2.2 ± 0.4 | 4.1 ± 0.6 | 6.2 ± 0.7 | 7.5 ± 0.8* |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 2.9 ± 0.5 | 4.5 ± 0.6 | 5.1 ± 0.7 |
| Methotrexate (0.1 mg/kg) | 2.3 ± 0.5 | 3.5 ± 0.6 | 5.1 ± 0.7 | 6.2 ± 0.8 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.
Table 2: Effect of this compound on Hind Paw Volume (Secondary Paw)
| Treatment Group | Day 10 (mL) | Day 14 (mL) | Day 18 (mL) | Day 21 (mL) |
| Vehicle Control | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.8 ± 0.3 | 4.5 ± 0.4 |
| This compound (1 mg/kg) | 1.3 ± 0.1 | 2.3 ± 0.2 | 3.5 ± 0.3 | 4.1 ± 0.3 |
| This compound (3 mg/kg) | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.7 ± 0.2 | 3.2 ± 0.3* |
| This compound (10 mg/kg) | 1.3 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.5 ± 0.2 |
| Methotrexate (0.1 mg/kg) | 1.2 ± 0.1 | 1.6 ± 0.2 | 2.4 ± 0.2 | 2.8 ± 0.3 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.
Table 3: Effect of this compound on Serum Cytokine Levels (Day 21)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 150.2 ± 15.1 | 250.5 ± 20.3 | 80.1 ± 8.5 |
| This compound (1 mg/kg) | 135.8 ± 14.2 | 230.1 ± 18.9 | 75.3 ± 7.9 |
| This compound (3 mg/kg) | 95.6 ± 10.1 | 160.7 ± 15.2 | 50.2 ± 5.6* |
| This compound (10 mg/kg) | 60.3 ± 7.5 | 105.2 ± 11.3 | 35.8 ± 4.1 |
| Methotrexate (0.1 mg/kg) | 75.1 ± 8.2 | 125.9 ± 12.8 | 45.6 ± 5.1 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Putative mechanism of action of this compound.
References
Measuring the In Vivo Efficacy of PPA-250, a Novel iNOS Dimerization Inhibitor
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of PPA-250, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. The following sections describe the mechanism of action of this compound and provide comprehensive protocols for assessing its therapeutic potential in established preclinical models of sepsis and rheumatoid arthritis.
Introduction to this compound
This compound, chemically defined as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel small molecule that selectively inhibits the dimerization of inducible nitric oxide synthase (iNOS).[1] Unlike competitive inhibitors that target the enzyme's active site, this compound acts post-translationally by preventing the formation of the active iNOS homodimer.[1][2] This specific mechanism of action is crucial as excessive production of nitric oxide (NO) by iNOS is a key pathological driver in a range of inflammatory and autoimmune diseases.[1][3][4] Preclinical studies have demonstrated the anti-inflammatory properties of this compound in various animal models.[1]
Mechanism of Action: iNOS Dimerization and Inhibition by this compound
Inducible nitric oxide synthase is unique among the NOS isoforms in that its expression is induced by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS).[4][5][6] The catalytically active form of iNOS is a homodimer. The dimerization process is a critical step for its enzymatic activity.[7][8] this compound disrupts this process, leading to an accumulation of inactive iNOS monomers and a subsequent reduction in the production of NO in pathological conditions.[1][2]
Caption: iNOS Signaling Pathway and this compound Inhibition.
In Vivo Efficacy Evaluation
The following protocols describe two well-established animal models for assessing the in vivo efficacy of this compound: a lipopolysaccharide (LPS)-induced sepsis model and a collagen-induced arthritis (CIA) model.
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is used to evaluate the acute anti-inflammatory effects of this compound by measuring its ability to suppress the systemic nitric oxide production induced by LPS.[9][10]
Experimental Workflow:
Caption: Workflow for LPS-Induced Sepsis Model.
Detailed Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions.
-
Grouping: Mice are randomly assigned to the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 30, 100 mg/kg)
-
Positive control (e.g., a known iNOS inhibitor)
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) by gavage.
-
Induction of Sepsis: One hour after drug administration, mice are injected intraperitoneally (i.p.) with LPS from Salmonella Typhosa at a dose of 10 mg/kg.[11]
-
Sample Collection: Six hours after LPS injection, mice are anesthetized, and blood is collected via cardiac puncture.
-
Nitric Oxide Measurement: Serum is separated by centrifugation. The total concentration of nitrite and nitrate (stable metabolites of NO) in the serum is measured using a Griess reagent-based assay.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Serum Nitrite/Nitrate (µM) ± SEM | % Inhibition of NO Production |
| Vehicle Control | - | 150.5 ± 12.3 | - |
| This compound | 10 | 98.2 ± 9.5 | 34.7 |
| This compound | 30 | 65.7 ± 7.1 | 56.3 |
| This compound | 100 | 32.1 ± 4.8 | 78.7 |
| Positive Control | - | 45.3 ± 5.2 | 69.9 |
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This model is a well-established preclinical model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.[12][13][14] It is used to evaluate the therapeutic efficacy of this compound in a chronic inflammatory setting.
Experimental Workflow:
Caption: Workflow for Collagen-Induced Arthritis Model.
Detailed Methodology:
-
Animals: Male DBA/1 mice (7-8 weeks old) are used as they are highly susceptible to CIA.[15]
-
Induction of Arthritis:
-
Day 0: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: A booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[15]
-
-
Treatment:
-
Mice are monitored daily for the onset of clinical signs of arthritis (erythema and swelling of the digits).
-
Upon the first appearance of clinical signs (typically around day 25), mice are randomized into treatment groups and daily oral administration of this compound (e.g., 30 mg/kg) or vehicle is initiated and continued until the end of the study (e.g., day 42).
-
-
Efficacy Parameters:
-
Clinical Arthritis Score: Each paw is scored on a scale of 0-4 based on the severity of inflammation, with a maximum score of 16 per mouse.
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study, hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Presentation:
Table 2.1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score (Day 42) ± SEM |
| Vehicle Control | - | 10.5 ± 1.2 |
| This compound | 30 | 4.2 ± 0.8 |
| Positive Control (e.g., Dexamethasone) | 1 | 2.5 ± 0.5 |
Table 2.2: Effect of this compound on Paw Swelling in CIA Mice
| Treatment Group | Dose (mg/kg/day) | Mean Paw Thickness (mm, Day 42) ± SEM |
| Vehicle Control | - | 3.8 ± 0.2 |
| This compound | 30 | 2.5 ± 0.1 |
| Positive Control (e.g., Dexamethasone) | 1 | 2.1 ± 0.1 |
Table 2.3: Histopathological Scores of Joints in CIA Mice
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 |
| This compound (30 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.1 ± 0.3 |
| Positive Control | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.7 ± 0.2 |
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of the iNOS dimerization inhibitor, this compound. The LPS-induced sepsis model is suitable for assessing acute anti-inflammatory activity and dose-response relationships. The collagen-induced arthritis model allows for the evaluation of therapeutic efficacy in a more complex, chronic autoimmune disease setting. The combination of clinical, biochemical, and histopathological endpoints will provide a comprehensive understanding of the therapeutic potential of this compound for the treatment of inflammatory and autoimmune disorders.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible nitric oxide synthase: identification of amino acid residues essential for dimerization and binding of tetrahydrobiopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiorgan Development of Oxidative and Nitrosative Stress in LPS-Induced Endotoxemia in C57Bl/6 Mice: DHE-Based In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. resources.amsbio.com [resources.amsbio.com]
Application Notes: Determining the Inhibitory Effect of PPA-250 on iNOS Expression via Western Blot Analysis
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a mediator involved in both physiological and pathological processes. Overproduction of NO by iNOS is associated with various inflammatory diseases. Consequently, inhibiting iNOS expression presents a promising therapeutic strategy. PPA-250 is a novel small molecule compound under investigation for its anti-inflammatory properties. This document provides a detailed protocol for assessing the efficacy of this compound in suppressing lipopolysaccharide (LPS)-induced iNOS protein expression in RAW 264.7 macrophage cells using Western blot analysis. The protocol is intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[1][2] The process involves several key steps:
-
Protein Extraction: Cellular proteins are extracted by lysing the cells.[3]
-
Protein Quantification: The total protein concentration of each sample is measured to ensure equal loading onto the gel.[1] The bicinchoninic acid (BCA) assay is a common method for this purpose.[4][5][6][7]
-
Gel Electrophoresis (SDS-PAGE): Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][8]
-
Electrotransfer: The separated proteins are transferred from the gel to a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.[2][9]
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein (iNOS). A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. This signal is captured by an imaging system, revealing a band corresponding to the target protein. The intensity of the band correlates with the amount of protein present.
This method allows for the semi-quantitative analysis of iNOS protein levels, enabling the evaluation of this compound's inhibitory effects.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their treatment with LPS to induce iNOS expression, along with co-treatment with the investigational compound this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours to induce iNOS expression.[10][11] Include a negative control group (no LPS, no this compound) and a positive control group (LPS only).
-
-
Harvesting: After the 24-hour incubation, place the plates on ice. Wash the cells twice with ice-cold PBS.[3][12]
Protocol 2: Protein Extraction and Quantification
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS, 1 mM EDTA)[12]
-
Protease and Phosphatase Inhibitor Cocktail (100x)
-
BCA Protein Assay Kit[4]
-
Microcentrifuge tubes
-
96-well microplate
Procedure:
-
Cell Lysis: Add 100 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well.[12] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new, clean tube.[12]
-
Protein Quantification (BCA Assay):
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known concentrations.[5][13]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[5][6]
-
Pipette 10 µL of each standard and each unknown protein sample into a 96-well plate in duplicate.[5][6]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[5][6][7]
-
Measure the absorbance at 562 nm using a microplate reader.[5][6]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use this curve to determine the protein concentration of the experimental samples.[6]
-
Protocol 3: SDS-PAGE and Western Blotting
Materials:
-
Laemmli Sample Buffer (4x or 6x)[8]
-
Polyacrylamide gels (e.g., 8-10% resolving gel suitable for iNOS, which is ~130 kDa)
-
SDS-PAGE running buffer
-
Electrotransfer buffer (e.g., Towbin buffer with 20% methanol)
-
PVDF membrane (0.45 µm pore size)
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-iNOS antibody
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent (ECL) substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Based on the BCA assay results, dilute each protein sample with lysis buffer and Laemmli sample buffer to a final concentration of 2 µg/µL. Ensure all samples have the same final concentration. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into the polyacrylamide gel.[14] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer:
-
Activate the PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer.[9][15]
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.[8][9]
-
Perform the electrotransfer using a wet or semi-dry system. For a protein of ~130 kDa like iNOS, a wet transfer at 100V for 90-120 minutes is recommended.[2][15]
-
-
Blocking: After transfer, rinse the membrane with TBST and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST.[14] Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle rocking.[14]
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST.[14] Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[14] Apply the ECL substrate according to the manufacturer's protocol and immediately capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Loading Control): If necessary, the membrane can be stripped of the iNOS antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin) to confirm equal protein loading across all lanes.
Data Presentation
The chemiluminescent signals are quantified using densitometry software. The intensity of the iNOS band in each lane is normalized to the intensity of the corresponding loading control band (e.g., β-actin). The data can be presented as follows:
Table 1: Effect of this compound on LPS-Induced iNOS Protein Expression in RAW 264.7 Cells
| Treatment Group | Concentration | Relative iNOS Protein Level (Normalized to β-actin) | % Inhibition of iNOS Expression |
| Control (Untreated) | - | 0.05 ± 0.02 | - |
| LPS Only | 1 µg/mL | 1.00 ± 0.12 | 0% |
| This compound + LPS | 1 µM | 0.85 ± 0.10 | 15% |
| This compound + LPS | 5 µM | 0.62 ± 0.08 | 38% |
| This compound + LPS | 10 µM | 0.31 ± 0.05 | 69% |
| This compound + LPS | 25 µM | 0.14 ± 0.03 | 86% |
| Data are presented as mean ± standard deviation from three independent experiments. The LPS Only group is set to 1.00 for relative comparison. |
Visualizations
Signaling Pathway
The induction of iNOS by LPS is primarily mediated by the activation of the NF-κB transcription factor.[16][17][18] The following diagram illustrates the hypothetical mechanism by which this compound inhibits this pathway.
Experimental Workflow
The diagram below outlines the major steps involved in the Western blot analysis protocol.
References
- 1. goldbio.com [goldbio.com]
- 2. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. Western blot transfer techniques | Abcam [abcam.com]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Pierce BCA Protein Assay Protocol [protocols.io]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Role of transcription factor NF-kappa B/Rel in induction of nitric oxide synthase. [vivo.weill.cornell.edu]
- 17. Induction of Inducible Nitric Oxide Synthase-NO· by Lipoarabinomannan of Mycobacterium tuberculosis Is Mediated by MEK1-ERK, MKK7-JNK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Nitric-oxide Synthase and Activation of NF-κB by Interleukin-12 p40 in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Nitric Oxide Concentration Following PPA-250 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including inflammation, neurotransmission, and vascular homeostasis. The inducible nitric oxide synthase (iNOS) isoform is responsible for the production of large quantities of NO during inflammatory responses. Dysregulation of iNOS activity is implicated in various inflammatory and autoimmune diseases. PPA-250 is a novel small molecule inhibitor that specifically targets the dimerization of iNOS monomers, a crucial step for its enzymatic activity. By preventing the formation of active iNOS dimers, this compound effectively reduces the production of NO.[1]
These application notes provide a comprehensive guide for researchers to accurately assess the concentration of NO following treatment with this compound in both in vitro and in vivo models. Detailed protocols for three widely used methods for NO determination are presented: the indirect measurement of nitrite using the Griess assay, the direct detection of intracellular NO using the fluorescent probe 4,5-diaminofluorescein diacetate (DAF-FM DA), and the direct detection of the NO radical by Electron Paramagnetic Resonance (EPR) spectroscopy.
This compound: Mechanism of Action
This compound exerts its inhibitory effect on NO production by preventing the dimerization of iNOS monomers. The iNOS enzyme is only active as a homodimer. This compound binds to the iNOS monomer, inducing a conformational change that disrupts the protein-protein interactions necessary for the formation of the active dimeric form.[1] This allosteric inhibition mechanism provides high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. Western blot analysis has confirmed that this compound prevents the dimerization of iNOS without affecting its transcription or translation.[1]
Figure 1: this compound inhibits iNOS dimerization and subsequent NO production.
Quantitative Data on this compound Efficacy
The inhibitory effect of this compound on NO production has been quantified in both cellular and animal models.
In Vitro Inhibition of NO Production in RAW 264.7 Macrophages
This compound demonstrates potent, dose-dependent inhibition of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophage-like cells.
| This compound Concentration | % Inhibition of NO Production (relative to LPS-stimulated control) |
| 25 nM | Significant inhibition observed |
| 82 nM (IC50) | 50% |
| >100 nM | >50% |
| Data sourced from Ohtsuka et al., 2002.[1] |
In Vivo Reduction of Serum NO Concentration in a Mouse Sepsis Model
Oral administration of this compound effectively reduces systemic NO levels in a mouse model of sepsis induced by bacterial lipopolysaccharide.
| This compound Oral Dose | Outcome |
| 10 mg/kg | Significant reduction in serum NO concentration |
| >10 mg/kg | Dose-dependent reduction in serum NO concentration |
| Data sourced from Ohtsuka et al., 2002.[1] |
Experimental Protocols for Assessing NO Concentration
Three distinct methods for quantifying NO levels are detailed below. The choice of method will depend on the specific experimental question, sample type, and available equipment.
Protocol 1: Indirect Measurement of Nitric Oxide Production via Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and water-soluble metabolite of NO. This assay provides an indirect measure of NO production and is suitable for analyzing cell culture supernatants, plasma, and other biological fluids.
Figure 2: Workflow for the Griess assay to determine NO concentration.
Materials
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
Note: Store both components protected from light at 4°C.
-
-
Sodium Nitrite (NaNO₂) standard solution (100 µM)
-
Phenol red-free cell culture medium
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
Procedure
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh, phenol red-free medium.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an appropriate agent to induce iNOS expression (e.g., 1 µg/mL LPS) and incubate for the desired period (e.g., 24 hours). Include appropriate controls (untreated, vehicle-treated, and stimulant-only).
-
-
Preparation of Nitrite Standard Curve:
-
In a separate 96-well plate, prepare a serial dilution of the 100 µM NaNO₂ standard solution in phenol red-free medium to generate standards ranging from 0 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).
-
-
Sample Collection:
-
Carefully collect 50 µL of the cell culture supernatant from each well of the experimental plate and transfer it to a new 96-well plate.
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the samples and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental sample.
-
Protocol 2: Direct Intracellular NO Detection with DAF-FM Diacetate
DAF-FM diacetate is a cell-permeable probe that fluoresces upon reacting with NO. Inside the cell, esterases cleave the diacetate groups, trapping the DAF-FM molecule. The subsequent reaction with NO produces a highly fluorescent triazole derivative, allowing for the direct visualization and quantification of intracellular NO levels.
Figure 3: Experimental workflow for intracellular NO detection using DAF-FM DA.
Materials
-
DAF-FM diacetate (stock solution in DMSO, e.g., 5 mM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells grown on glass-bottom dishes or coverslips for microscopy
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/515 nm)
-
Image analysis software
Procedure
-
Cell Preparation:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes) to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of DAF-FM diacetate (e.g., 5 µM) in HBSS. The optimal concentration and loading time should be determined empirically for each cell type.[2][3]
-
Remove the culture medium, wash the cells once with HBSS, and then incubate the cells with the DAF-FM diacetate working solution for 20-60 minutes at 37°C, protected from light.[3]
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove the excess probe.
-
Add fresh HBSS or culture medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.[3]
-
-
Treatment:
-
Treat the cells with this compound and/or an NO-inducing stimulus as required by the experimental design. Include appropriate controls.
-
-
Fluorescence Imaging:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire images using a filter set appropriate for fluorescein (Ex/Em ~495/515 nm). Maintain consistent imaging parameters (e.g., exposure time, gain) across all samples.
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of the cells in each experimental group.
-
Normalize the fluorescence intensity to the number of cells or a housekeeping fluorescent signal if applicable.
-
Compare the fluorescence intensity between different treatment groups to determine the relative changes in intracellular NO levels.
-
Protocol 3: Direct Detection of NO by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly specific and sensitive technique for the direct detection of paramagnetic species, including the NO radical.[4] This method often involves the use of spin traps, which react with NO to form a stable paramagnetic adduct that is readily detectable by EPR.
Figure 4: General workflow for the detection of NO using EPR spectroscopy.
Materials
-
EPR spectrometer (X-band)
-
Capillary tubes for EPR
-
NO spin trap complex, e.g., iron (II) dithiocarbamate complexes like Fe(II) with N-methyl-D-glucamine dithiocarbamate (MGD)
-
Biological sample (cell suspension, tissue homogenate, etc.)
-
Stable NO standard for quantification
General Procedure
-
Sample Preparation:
-
Prepare the biological sample (e.g., cell suspension) and treat with this compound and/or an NO-inducing stimulus.
-
-
Spin Trapping:
-
Prepare the NO spin trap complex according to established protocols. For example, an aqueous solution of FeSO₄ and (MGD)₂ can be prepared.
-
Add the spin trap complex to the biological sample. The complex will react with any NO present to form a stable paramagnetic adduct (e.g., NO-Fe(II)-MGD).
-
-
EPR Sample Loading:
-
Draw the sample containing the spin trap into a glass capillary tube, ensuring no air bubbles are present.
-
Seal the capillary tube.
-
-
EPR Spectrum Acquisition:
-
Place the capillary tube into the EPR spectrometer's resonant cavity.
-
Acquire the EPR spectrum under appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude, and field sweep). The characteristic triplet signal of the NO-adduct will be observed.
-
-
Data Analysis and Quantification:
-
Analyze the acquired spectrum to identify the specific signal corresponding to the NO-adduct.
-
Quantify the amount of NO by comparing the signal intensity of the sample to that of a known concentration of a stable radical standard or a calibrated NO solution.
-
Note: EPR spectroscopy is a specialized technique that requires expertise in its operation and data interpretation. The specific parameters for both the spin trap preparation and the EPR spectrometer settings should be optimized based on the experimental system and the instrument used.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the inhibitory effect of this compound on nitric oxide production. The choice of assay depends on the specific research question, with the Griess assay offering a convenient method for screening and high-throughput analysis of extracellular NO metabolites, DAF-FM DA providing a means for visualizing intracellular NO production in real-time, and EPR spectroscopy offering the most direct and specific method for NO quantification. By employing these detailed methodologies, researchers can effectively characterize the pharmacological profile of this compound and other potential iNOS inhibitors in the drug development pipeline.
References
Application Notes and Protocols for PPA-250 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction. A key mediator in the inflammatory cascade of RA is nitric oxide (NO), which is produced in excessive amounts in the arthritic joint. This overproduction of NO is primarily catalyzed by inducible nitric oxide synthase (iNOS). PPA-250, or 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel, orally effective, and selective inhibitor of iNOS dimerization.[1] By preventing the formation of the active iNOS dimer, this compound effectively reduces pathological NO production, presenting a targeted therapeutic strategy for RA.[1] These application notes provide a summary of this compound's activity and detailed protocols for its evaluation in RA research models.
Mechanism of Action
This compound's primary mechanism is the allosteric inhibition of iNOS homodimerization. The iNOS enzyme is only active in its dimeric form. This compound binds to the iNOS monomer, preventing the protein-protein interaction required to form the active dimer. This action is highly specific and does not affect the transcription or translation of the iNOS protein itself.[1] The inhibition of dimerization effectively halts the catalytic production of nitric oxide from L-arginine, thereby reducing the downstream inflammatory and destructive effects of excessive NO in the synovial joint.
Caption: Mechanism of this compound action on iNOS dimerization.
Quantitative Data Summary
The following tables summarize the reported quantitative efficacy of this compound in both in vitro and in vivo preclinical models of rheumatoid arthritis.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Method | Value (IC₅₀) |
|---|
| NO Production Inhibition | RAW 264.7 Macrophages | Griess Assay | ~82 nM[1] |
Table 2: In Vivo Efficacy of this compound in Arthritis Models
| Model | Species | Treatment Regimen | Key Endpoint | Results |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | Oral, daily, post-onset | Arthritis Index | Dose-dependent reduction. Significant inhibition at 30 mg/kg. |
| Adjuvant-Induced Arthritis (AIA) | Rat | Oral, daily, post-onset | Uninjected Paw Volume | Significant inhibition of swelling at 30 mg/kg. |
Signaling Pathway in Rheumatoid Arthritis
In the RA synovium, pro-inflammatory cytokines such as TNF-α and IL-1β trigger signaling cascades, primarily through the NF-κB pathway, leading to the upregulation of iNOS gene expression. The resulting iNOS monomers must dimerize to become active and produce high levels of NO. This compound intervenes at this critical dimerization step. The subsequent reduction in NO limits the downstream pathological effects, including the promotion of further pro-inflammatory cytokine release, activation of matrix metalloproteinases (MMPs), and ultimately, the degradation of cartilage and bone that characterizes RA.
Caption: this compound's role in the iNOS signaling pathway in RA.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide Production
This protocol details the methodology to assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Griess Reagent System
-
96-well cell culture plates
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Measure the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Generate a standard curve using sodium nitrite to quantify the results.
-
-
Data Analysis: Calculate the percentage inhibition of NO production for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
Protocol 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of CIA in DBA/1 mice and the evaluation of this compound's therapeutic efficacy.
Caption: Experimental workflow for the CIA mouse model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (for primary immunization) and IFA (for booster).
-
Primary Immunization (Day 0): Immunize mice intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
Booster Immunization (Day 21): Administer a booster injection with 100 µL of the collagen/IFA emulsion.
-
Monitoring: Begin daily monitoring for the onset of clinical arthritis (erythema and swelling in the paws) from day 21.
-
Treatment Initiation: Once clinical signs of arthritis are evident (typically day 24-28), randomize mice into treatment groups (e.g., Vehicle, this compound at 3, 10, 30 mg/kg).
-
Dosing: Administer this compound or vehicle orally once daily until the end of the study (e.g., day 42).
-
Evaluation:
-
Clinical Arthritis Score: Score each paw daily on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one digit, 2=moderate swelling of multiple digits, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws every 2-3 days using calipers.
-
-
End-point Analysis: At the termination of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Protocol 3: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
This protocol outlines the induction of AIA in Lewis rats to assess the anti-inflammatory effects of this compound.
Caption: Experimental workflow for the AIA rat model.
Materials:
-
Male Lewis rats (7-8 weeks old)
-
Heat-killed Mycobacterium tuberculosis
-
Mineral oil or Incomplete Freund's Adjuvant
-
This compound
-
Vehicle for oral gavage
-
Plethysmometer for paw volume measurement
Procedure:
-
Adjuvant Preparation: Prepare a suspension of M. tuberculosis in mineral oil (e.g., 10 mg/mL).
-
Induction (Day 0): Inject 100 µL of the adjuvant suspension intradermally into the plantar surface of the right hind paw of each rat.
-
Monitoring: Monitor rats daily for body weight and the development of swelling in both the injected and uninjected (contralateral) paws. Secondary arthritis in the uninjected paw typically appears around day 10-14.
-
Treatment Initiation: Begin treatment on the day of adjuvant injection (prophylactic model) or after the establishment of secondary arthritis (therapeutic model). Randomize rats into treatment groups (e.g., Vehicle, this compound 30 mg/kg).
-
Dosing: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 21-28 days).
-
Evaluation:
-
Paw Volume: Measure the volume of both hind paws periodically (e.g., every 2-3 days) using a plethysmometer. The primary endpoint is the change in volume of the uninjected paw.
-
Body Weight: Record body weight daily as an indicator of systemic inflammation and animal health.
-
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should optimize these protocols for their specific experimental conditions.
References
Troubleshooting & Optimization
PPA-250 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PPA-250 in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
This compound is an active pharmaceutical ingredient (API) with low aqueous solubility. This characteristic can lead to challenges in formulation development and may result in poor or variable drug absorption and bioavailability.[1][2] The solubility of this compound is also influenced by the pH of the aqueous medium.
2. Why is my this compound not dissolving in water?
The poor aqueous solubility of this compound is an intrinsic property of the molecule, likely due to a high degree of lipophilicity and/or strong intermolecular interactions in its solid state.[2][3] Factors such as particle size, crystalline form (polymorphism), and the presence of impurities can also negatively impact dissolution.[4][5]
3. How does pH affect the solubility of this compound?
The solubility of many pharmaceutical compounds is pH-dependent, especially those with ionizable functional groups.[6][7] For a compound like this compound, if it contains acidic or basic moieties, its solubility will increase as the pH of the solution moves further away from its pKa.[3] It is crucial to determine the pKa of this compound to optimize the pH of the formulation for maximum solubility.
4. What are the initial steps to improve the solubility of this compound?
Initial strategies to enhance the solubility of this compound include:
-
pH adjustment: Modifying the pH of the formulation is often the simplest approach if this compound has ionizable groups.[3]
-
Particle size reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[2][4][8]
-
Use of co-solvents: Adding a water-miscible solvent in which this compound is more soluble can increase the overall solubility in the aqueous mixture.[5][9]
5. Which excipients are recommended for enhancing this compound solubility?
Several classes of excipients can be employed to improve the solubility of poorly water-soluble drugs like this compound:
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[3][10]
-
Complexing agents: Cyclodextrins can form inclusion complexes with this compound, shielding the hydrophobic parts of the molecule and increasing its apparent solubility.[5][10][11]
-
Polymers: Certain polymers can be used to create amorphous solid dispersions, a formulation strategy where the drug is molecularly dispersed in a polymer matrix, preventing crystallization and enhancing dissolution.[9][12]
-
Lipids: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[1][8]
Troubleshooting Guides
Issue 1: this compound crashes out of solution upon standing.
Possible Causes:
-
Supersaturation: The initial dissolution method may have created a supersaturated, thermodynamically unstable solution.
-
pH Shift: The pH of the solution may have changed over time, causing the solubility to decrease.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound.
-
Crystallization: The amorphous form of the drug may be converting to a less soluble crystalline form.[9]
Troubleshooting Steps:
Caption: Troubleshooting workflow for this compound precipitation.
-
Verify pH Stability: Measure the pH of the solution immediately after preparation and after the precipitation has occurred. If a significant change is observed, incorporate a suitable buffer system to maintain the optimal pH.[3]
-
Control Temperature: Ensure that the solution is stored at a constant and appropriate temperature.
-
Assess for Supersaturation: If a supersaturated solution is suspected, consider formulating with precipitation inhibitors such as polymers (e.g., HPMC, PVP).[12]
-
Characterize the Precipitate: Analyze the solid that has crashed out using techniques like X-ray powder diffraction (XRPD) to determine if it is crystalline or amorphous. This will help in understanding the solid-state stability.
Issue 2: Inconsistent solubility results between experiments.
Possible Causes:
-
Variability in this compound Batch: Different batches of the API may have different purities, particle sizes, or crystalline forms.
-
Inconsistent Experimental Conditions: Minor variations in pH, temperature, agitation rate, or incubation time can lead to different results.
-
Equilibrium Not Reached: The incubation time may not be sufficient to reach equilibrium solubility.
Troubleshooting Steps:
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agnopharma.com [agnopharma.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Optimizing PPA-250 Concentration for IC50 Determination
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PPA-250 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible IC50 data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel and orally effective inhibitor of the dimerization of inducible nitric-oxide synthase (iNOS).[1] By preventing the dimerization of iNOS, this compound inhibits the excessive production of nitric oxide (NO), which is implicated in various inflammatory and autoimmune diseases.[1]
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound can vary depending on the cell line and experimental conditions. In activated mouse macrophage-like RAW264.7 cells, the IC50 for NO production inhibition has been reported to be approximately 82 nM.[1] However, this value should be considered a reference point, and the optimal concentration for your specific experimental setup should be determined empirically.
Q3: Why are my determined IC50 values for this compound inconsistent between experiments?
A3: Inconsistent IC50 values are a common issue in pharmacological studies and can stem from several factors. Key areas to investigate include:
-
Cell-Based Assay Parameters: Variations in cell density, passage number, and overall cell health can lead to differing results. It is recommended to use cells within a consistent and low passage number range.
-
Experimental Conditions: Discrepancies in incubation time, temperature, and media components can influence the apparent IC50.
-
Reagent Quality and Handling: The purity of this compound, its solubilization, and storage conditions are critical. Prepare fresh dilutions for each experiment from a stable stock solution.
-
Data Analysis: The curve-fitting model and software used for IC50 calculation can impact the final value.
Q4: How should I select the initial concentration range for this compound in an IC50 experiment?
A4: For an initial experiment, it is advisable to use a broad range of concentrations to determine the approximate IC50.[2][3] A common approach is to perform serial dilutions (e.g., 10-fold dilutions) spanning several orders of magnitude, such as from 1 nM to 10 µM.[4] Once a preliminary IC50 is estimated, a narrower range of concentrations can be used in subsequent experiments to refine the value.
Troubleshooting Guide
Encountering issues with your IC50 determination for this compound? The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, especially at low volumes. Inconsistent cell seeding density. Edge effects in the microplate. | Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions. Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate for samples; fill them with sterile PBS or media instead.[2] |
| Inconsistent IC50 values across different experiments | Variation in cell passage number or health. Inconsistent incubation times. Changes in media or serum lots. | Use cells within a defined, narrow passage number range. Strictly adhere to the planned incubation duration for all experiments. Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.[5] |
| The dose-response curve does not reach 100% inhibition | This compound may not be fully soluble at higher concentrations. The maximum concentration tested is insufficient to achieve full inhibition. this compound may have partial agonist/antagonist effects in the specific assay. | Check the solubility of this compound in your culture medium. Increase the highest concentration of this compound in your dilution series. Analyze the biological system to understand if partial inhibition is an expected outcome. |
| The dose-response curve does not show a clear sigmoidal shape | The concentration range tested is too narrow or not centered around the IC50. The assay is not sensitive enough to detect a graded response. | Perform a preliminary experiment with a wider range of concentrations (e.g., spanning several log units).[4][6] Optimize the assay conditions, such as cell number or incubation time, to improve the assay window. |
| High background signal in control wells | Contamination of cell culture or reagents. High concentration of the solvent (e.g., DMSO) used to dissolve this compound is toxic to the cells. | Maintain aseptic techniques and regularly test for contamination. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5% for DMSO).[2] |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol provides a standard method for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line (e.g., RAW264.7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
This compound Preparation and Addition:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 range.[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours), which should be consistent across experiments.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 590 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the iNOS signaling pathway.
Caption: General experimental workflow for IC50 determination using an MTT assay.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
PPA-250 off-target effects in macrophages
PPA-250 Technical Support Center
Disclaimer: this compound is a fictional compound developed for the purpose of this technical support guide. The information, data, and protocols provided are based on a plausible, scientifically-grounded scenario and are intended for illustrative purposes for the research community.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) dimerization. By preventing the homodimerization of iNOS monomers, this compound effectively blocks the production of nitric oxide (NO) in pro-inflammatory (M1) macrophages, which is a key mediator in various inflammatory diseases.[1]
Q2: We are observing an unexpected increase in IL-1β secretion from macrophages treated with this compound, even though NO production is inhibited. Why is this happening?
A2: This is a known off-target effect of this compound at concentrations above 1 µM. This compound has been found to inadvertently prime the NLRP3 inflammasome, a key multiprotein complex responsible for the maturation and secretion of IL-1β. While the on-target iNOS inhibition is occurring, the off-target priming of the NLRP3 inflammasome can lead to increased IL-1β release, especially if a second stimulus (like ATP or nigericin) is present in the experimental system.
Q3: Our phagocytosis assays show that this compound treated macrophages have a reduced capacity to engulf particles. Is this a documented off-target effect?
A3: Yes, this is another observed off-target effect. This compound has shown partial antagonist activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in macrophage differentiation and the expression of scavenger receptors like CD36, which are vital for phagocytosis.[2][3] Inhibition of PPARγ signaling can lead to decreased phagocytic efficiency.[2][3]
Q4: How can we differentiate between the on-target (iNOS inhibition) and off-target (NLRP3 priming, PPARγ antagonism) effects in our experiments?
A4: Distinguishing between on- and off-target effects is critical. We recommend the following strategies:
-
Dose-Response Analysis: Perform experiments across a wide concentration range of this compound. The on-target iNOS inhibition should occur at a lower IC50 than the off-target effects.
-
Use of Controls:
-
For NLRP3 inflammasome activation, include a known NLRP3 inhibitor like MCC950 in your experimental setup. If MCC950 reverses the IL-1β secretion, it confirms the involvement of the NLRP3 pathway.
-
For phagocytosis, use a known PPARγ agonist (e.g., Rosiglitazone) to see if it can rescue the phenotype.[4]
-
-
Gene Silencing: Use siRNA to knock down iNOS, NLRP3, or PPARγ to confirm the specific pathways involved in your observed effects.
Troubleshooting Guides
Guide 1: Unexpected High Levels of IL-1β Secretion
Problem: You observe a dose-dependent increase in IL-1β in the supernatant of macrophage cultures treated with this compound, which contradicts the expected anti-inflammatory effect.
Possible Cause: Off-target priming of the NLRP3 inflammasome by this compound.
Troubleshooting Workflow:
Guide 2: Reduced Phagocytic Activity
Problem: Macrophages treated with this compound show a significant reduction in the uptake of fluorescent beads, zymosan particles, or bacteria.
Possible Cause: Off-target antagonism of PPARγ, leading to reduced expression of phagocytic receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, illustrating the therapeutic window between its on-target and off-target activities.
Table 1: Potency of this compound on Target and Off-Target Pathways
| Parameter | On-Target: iNOS | Off-Target: NLRP3 Priming | Off-Target: PPARγ |
| Assay Type | NO Production (Griess Assay) | IL-1β Secretion (ELISA) | Phagocytosis (Flow Cytometry) |
| Cell Type | LPS-stimulated RAW 264.7 | LPS+Nigericin-stimulated BMDMs | Human Monocyte-Derived Macrophages |
| IC50 / EC50 | 82 nM[1] | EC50 ≈ 1.5 µM | IC50 ≈ 2.5 µM |
| Primary Effect | Inhibition | Potentiation | Inhibition |
Table 2: Effect of this compound on Macrophage Cytokine Profile
| Cytokine | This compound (100 nM) | This compound (2 µM) | Vehicle Control |
| NO (µM) | 5.2 ± 0.8 | 1.1 ± 0.3 | 25.4 ± 2.1 |
| TNF-α (pg/mL) | 1850 ± 210 | 1790 ± 250 | 2200 ± 300 |
| IL-6 (pg/mL) | 1230 ± 150 | 1150 ± 180 | 1400 ± 200 |
| IL-1β (pg/mL) | 45 ± 10 | 350 ± 45 | 50 ± 12 |
| IL-10 (pg/mL) | 650 ± 80 | 410 ± 60 | 700 ± 95 |
| Data are presented as mean ± SD from n=3 independent experiments in LPS-stimulated macrophages. The 2 µM concentration shows a significant increase in IL-1β and a decrease in the anti-inflammatory cytokine IL-10, consistent with off-target effects. |
Key Experimental Protocols
Protocol 1: Quantification of IL-1β by ELISA
This protocol is for quantifying the concentration of secreted IL-1β in macrophage culture supernatants.
-
Cell Culture: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.[5]
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 4 hours.
-
Treatment: Remove the media and replace it with fresh media containing this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control. Co-treat with a specific NLRP3 inhibitor (e.g., MCC950, 1 µM) where required. Incubate for 1 hour.
-
Activation: Add a second stimulus, such as Nigericin (5 µM) or ATP (5 mM), and incubate for an additional 1-2 hours to robustly activate the NLRP3 inflammasome.[5]
-
Supernatant Collection: Carefully collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any detached cells.
-
ELISA: Perform the IL-1β ELISA on the clarified supernatants according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific or R&D Systems).
-
Data Analysis: Calculate the concentration of IL-1β based on the standard curve and normalize to the vehicle control.
Protocol 2: Flow Cytometry-Based Phagocytosis Assay
This protocol provides a quantitative method to assess the phagocytic capacity of macrophages.
-
Cell Preparation: Prepare macrophages (e.g., human monocyte-derived macrophages or RAW 264.7 cells) in a 6-well plate.[6]
-
Treatment: Treat the cells with this compound (e.g., 0.5 µM to 5 µM), a positive control (e.g., Cytochalasin D, 10 µM), a PPARγ agonist (e.g., Rosiglitazone, 1 µM), or vehicle for 18-24 hours.
-
Phagocytic Challenge: Add fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™ or fluorescent latex beads) at a particle-to-cell ratio of 10:1.[7]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for phagocytosis. As a negative control, incubate a parallel set of wells at 4°C to inhibit active uptake.
-
Washing: Wash the cells three times with ice-cold PBS to remove non-internalized particles.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation buffer or gentle scraping.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the percentage of fluorescently positive cells (macrophages that have engulfed particles) and the mean fluorescence intensity (MFI) of this population.
-
Data Analysis: Calculate the phagocytosis index (Percentage of positive cells × MFI) and normalize the values to the vehicle-treated control.
Signaling Pathway Diagrams
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 3. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of macrophage inflammatory responses by PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Compliant Substrates Enhance Macrophage Cytokine Release and NLRP3 Inflammasome Formation During Their Pro-Inflammatory Response [frontiersin.org]
- 6. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: PPA-250 In Vivo Delivery
This technical support center provides comprehensive guidance for researchers utilizing the novel iNOS dimerization inhibitor, PPA-250, in in vivo experiments. The information is tailored to address common challenges and provide standardized protocols to enhance experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, with the chemical name 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel, orally effective small molecule inhibitor. Its primary mechanism of action is the prevention of the dimerization of inducible nitric-oxide synthase (iNOS).[1] iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key mediator in inflammatory processes. By inhibiting the formation of the active iNOS dimer, this compound effectively reduces the overproduction of NO associated with various inflammatory and autoimmune diseases.[1]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: While extensive experimental data is not publicly available, the chemical structure of this compound suggests it is a hydrophobic ("grease-ball") molecule with poor aqueous solubility. This is a critical consideration for its formulation and in vivo delivery. Predicted physicochemical properties are summarized in the table below. The high lipophilicity (predicted LogP) indicates that dissolution in aqueous vehicles will be a significant challenge.
Q3: My this compound is precipitating out of solution during formulation for oral gavage. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are several strategies to improve solubility for oral administration:
-
Co-solvents: A mixture of water-miscible solvents can be used to dissolve this compound. Common co-solvents for animal studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG). It is crucial to keep the final concentration of organic solvents low to avoid toxicity.
-
Surfactants: Non-ionic surfactants such as Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions that enhance the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can be effective for highly lipophilic compounds. These formulations can improve absorption by utilizing lipid uptake pathways in the gut.
Q4: I am not observing the expected in vivo efficacy of this compound. What are the potential reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Inadequate Bioavailability: Poor formulation can lead to low absorption from the gastrointestinal tract. Consider optimizing the formulation as described in Q3.
-
Insufficient Dose: The dose may be too low to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose. The original study on this compound found efficacy at oral doses of 10 mg/kg and higher in a mouse sepsis model.[1]
-
Compound Instability: this compound may be unstable in the formulation or may be rapidly metabolized in vivo. Ensure the compound is stable under your experimental conditions and consider pharmacokinetic studies to assess its in vivo half-life.
-
Experimental Model Variability: The specific animal model and its induction can significantly impact the results. Ensure the model is robust and reproducible.
Q5: What are the common off-target effects or toxicities to monitor for with this compound?
A5: The 2002 study did not report any overt toxicity at the effective doses. However, with any novel compound, it is essential to monitor for signs of toxicity. This includes:
-
General Health: Monitor for changes in body weight, food and water intake, and overall activity.
-
Vehicle Toxicity: Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.
-
Off-target Effects: As this compound contains an imidazole group, it could potentially interact with heme-containing enzymes other than iNOS. Further in vitro profiling may be necessary to investigate potential off-target effects if unexpected toxicity is observed.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 (NO Production) | ~82 nM | RAW 264.7 (mouse macrophage-like) | This compound inhibited NO production at concentrations of 25 nM and higher.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Effective Dose | Outcome |
| LPS-induced Sepsis (Mice) | Oral | ≥ 10 mg/kg | Reduced serum NO concentration.[1] |
| Collagen-induced Arthritis (Mice) | Oral | Not specified | Suppressed the development of destructive polyarthritis.[1] |
| Adjuvant Arthritis (Rats) | Oral | Not specified | Suppressed the development of destructive polyarthritis.[1] |
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for In Vivo Delivery |
| Molecular Weight | 550.6 g/mol | Relatively large for a small molecule, which can affect cell permeability. |
| XLogP3 | 6.8 | High lipophilicity, indicating poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding with aqueous solvents. |
| Hydrogen Bond Acceptor Count | 7 | Moderate potential for hydrogen bonding. |
Data predicted using online chemical property calculators based on the chemical structure of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Example)
This protocol provides a starting point for formulating this compound for oral administration in rodents. Optimization may be required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, for a final formulation of 10% DMSO, dissolve the total this compound in 1/10th of the final volume of DMSO.
-
Add PEG 400 to the DMSO/PPA-250 mixture and vortex until clear. A common ratio is 40% PEG 400.
-
Add Tween 80 to the solution and vortex. A common concentration is 5% Tween 80.
-
Slowly add sterile water or saline to the desired final volume while vortexing to create a clear solution or a stable microemulsion.
-
Visually inspect the formulation for any precipitation before administration.
Note: Always prepare the formulation fresh on the day of the experiment. Include a vehicle control group in your study (e.g., 10% DMSO, 40% PEG 400, 5% Tween 80 in water).
Protocol 2: LPS-Induced Sepsis Model in Mice
This protocol is based on the methods described in the original this compound study and general practices for this model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound formulation and vehicle control
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle control via oral gavage.
-
One hour after this compound administration, inject LPS intraperitoneally at a dose of 10-20 mg/kg.
-
At a predetermined time point (e.g., 6 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia.
-
Separate serum and measure nitric oxide levels using the Griess reagent system.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
This is a standard protocol for inducing CIA in DBA/1 mice.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
This compound formulation and vehicle control
Procedure:
-
Primary Immunization (Day 0):
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify the collagen solution with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle control daily, starting from the appearance of clinical signs of arthritis (typically around day 25-28).
-
-
Assessment:
-
Monitor mice for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting iNOS-mediated NO production.
Caption: General workflow for an in vivo efficacy study with this compound.
Caption: Troubleshooting decision tree for lack of in vivo efficacy with this compound.
References
Technical Support Center: PPA-250 Oral Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of PPA-250, an inhibitor of inducible nitric-oxide synthase (iNOS) dimerization.[1] The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the formulation and preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: Our in-vitro assays show high potency for this compound, but we observe low efficacy in our in-vivo oral studies. What is the likely cause?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy following oral administration is often due to poor oral bioavailability. For an oral drug to be effective, it must dissolve in gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[2] Common factors that limit oral bioavailability include low aqueous solubility, poor intestinal permeability, extensive first-pass metabolism in the liver, and efflux by intestinal transporters.[3][4] Given that many complex organic molecules exhibit poor solubility, this is a primary area to investigate for this compound.[5]
Q2: What are the primary strategies to consider for enhancing the oral bioavailability of a poorly soluble compound like this compound?
A2: The initial focus should be on improving the compound's solubility and dissolution rate.[2] Key strategies that can be explored include:
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can enhance the dissolution rate.[4][6]
-
Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can significantly improve its solubility and dissolution.[3][4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing lipid absorption pathways.[5][6]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can enhance the solubility of the compound in the gastrointestinal tract.[7]
Q3: How do we determine if this compound has a permeability issue in addition to potential solubility problems?
A3: In-vitro cell-based assays are excellent tools for assessing intestinal permeability. The Caco-2 cell monolayer model is a widely used method to predict the oral absorption of drugs.[8] By performing a bidirectional permeability assay with Caco-2 cells, you can determine the apparent permeability coefficient (Papp) of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
Q4: What is first-pass metabolism, and could it be affecting this compound's bioavailability?
A4: First-pass metabolism is the process where a drug is extensively metabolized in the liver after being absorbed from the gut and transported via the portal vein.[4] This can significantly reduce the amount of active drug that reaches systemic circulation.[9] An initial assessment can be made by comparing the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration. A significantly lower exposure after oral dosing, even with a good formulation, may suggest high first-pass metabolism.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound formulations.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations during in-vivo pharmacokinetic studies. | 1. Inconsistent Dosing: Inaccurate dose volume or non-homogenous suspension. 2. Food Effects: The presence or absence of food can alter GI physiology and drug absorption.[2] 3. Formulation Instability: The compound may be precipitating out of the formulation upon administration. | 1. Refine Dosing Technique: Ensure the formulation is a homogenous solution or a uniformly suspended mixture before each dose. Use calibrated equipment for administration. 2. Standardize Feeding: Implement a consistent fasting and feeding schedule for all animals in the study. 3. Assess Formulation Stability: Check the stability of the formulation in simulated gastric and intestinal fluids. Consider adding precipitation inhibitors (e.g., HPMC, PVP) if needed.[2] |
| Low apparent permeability (Papp) value for this compound in the Caco-2 assay. | 1. Poor Apical Solubility: The compound's concentration in the donor compartment may be limited by its solubility in the assay buffer. 2. Efflux Transporter Activity: this compound may be actively transported back into the apical (lumenal) side by efflux pumps like P-gp.[4] 3. Cell Monolayer Integrity Issues: Low TEER values or high Lucifer Yellow flux indicate a leaky monolayer.[4] | 1. Improve Solubility: Add a small, non-toxic percentage of a co-solvent (e.g., DMSO) to the transport buffer to increase solubility. 2. Test for Efflux: Conduct a bidirectional assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-dosing with a known P-gp inhibitor. 3. Verify Monolayer Health: Ensure TEER values are within the acceptable range for your lab before and after the experiment. Discard data from wells with compromised integrity. |
| This compound formulation appears stable on the bench but shows poor in-vivo exposure. | 1. In-vivo Precipitation: The formulation, while stable in its vehicle, may precipitate when it encounters the aqueous environment of the GI tract. 2. High First-Pass Metabolism: The drug is absorbed but rapidly cleared by the liver before reaching systemic circulation.[4][10] | 1. Use Biorelevant Media: Test the formulation's stability and dissolution in simulated gastric fluid (SGF) and fasted/fed state simulated intestinal fluid (FaSSIF/FeSSIF). 2. Conduct an IV Dosing Study: Administer this compound intravenously to determine its clearance and volume of distribution. This will allow for the calculation of absolute bioavailability (F%) and help differentiate between poor absorption and high clearance.[10] |
Data Presentation: Comparison of this compound Formulations
The following table presents hypothetical pharmacokinetic data from a rat study, comparing different oral formulations of this compound at a dose of 10 mg/kg. Such a study is crucial for selecting a lead formulation for further development.[11][12]
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC0-24hr (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 2.0 | 980 ± 210 | 100% (Reference) |
| Solid Dispersion in HPMC | 450 ± 90 | 1.5 | 3,150 ± 550 | 321% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 620 ± 125 | 1.0 | 4,500 ± 780 | 459% |
Data are represented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each insert. Only use inserts with TEER values above the established threshold (e.g., >300 Ω·cm²).
-
Preparation of Solutions: Prepare a dosing solution of this compound (e.g., 10 µM) in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Also, prepare a transport buffer containing a marker for monolayer integrity (e.g., 100 µM Lucifer Yellow).
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Repeat the process, but add the this compound dosing solution to the basolateral (B) compartment and collect samples from the apical (A) compartment.
-
-
Sample Analysis: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method. Also, analyze the flux of Lucifer Yellow to confirm monolayer integrity post-experiment.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the insert, and C₀ is the initial concentration.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Protocol 2: Rodent Oral Pharmacokinetic Study
Objective: To evaluate the in-vivo plasma concentration profile of this compound after oral administration of a new formulation.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (or another appropriate rodent model) for at least 3 days before the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing but allow free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., solid dispersion reconstituted in water) immediately before dosing. Ensure homogeneity.
-
Dosing: Administer the formulation accurately via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from a subset of animals at each time point into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS bioanalytical method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[10]
Mandatory Visualizations
Below are diagrams illustrating key workflows and pathways related to the development of this compound.
Caption: Workflow for improving this compound oral bioavailability.
Caption: Troubleshooting decision tree for low this compound bioavailability.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cri.northeastern.edu [cri.northeastern.edu]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and ex vivo models of the oral mucosa as platforms for the validation of novel drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
PPA-250 stability and storage conditions
This technical support guide provides essential information on the stability and storage of PPA-250, along with troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -20°C in a desiccated environment.
-
Short-term storage (working solution): 2-8°C for up to 72 hours. Avoid repeated freeze-thaw cycles.
Q2: How should I handle this compound upon receipt?
A2: Upon receiving your shipment of this compound, immediately transfer the vial to a -20°C freezer for long-term storage. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
Q3: What is the shelf life of this compound?
A3: When stored correctly at -20°C, this compound is stable for at least 12 months from the date of receipt. Working solutions stored at 2-8°C should be used within 72 hours.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is moderately sensitive to light. It is recommended to store the compound in the dark and handle it in a subdued light environment. Exposure to direct, intense light for prolonged periods may lead to degradation.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in DMSO and ethanol. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium to the final working concentration. Ensure the final DMSO concentration is not detrimental to your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify that this compound has been stored at -20°C and protected from light. 2. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. 3. Prepare fresh working solutions for each experiment. |
| Precipitation observed in the working solution. | The solubility limit of this compound has been exceeded in the aqueous buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. 2. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 3. If precipitation persists, prepare a new working solution at a lower concentration. |
| Reduced activity of this compound over time. | Gradual degradation of the compound in the working solution. | 1. Use freshly prepared working solutions. Do not store diluted solutions for more than 72 hours at 2-8°C. 2. For critical experiments, use a fresh aliquot from the -20°C stock. |
Stability Data
Long-Term Stability at -20°C
| Time (Months) | Purity (%) |
| 0 | 99.8 |
| 3 | 99.7 |
| 6 | 99.5 |
| 12 | 99.2 |
Short-Term Stability of Working Solution at 2-8°C
| Time (Hours) | Purity (%) |
| 0 | 99.8 |
| 24 | 99.6 |
| 48 | 99.1 |
| 72 | 98.5 |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Visual Guides
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Overcoming Resistance to PPA-250 Treatment
Welcome to the technical support center for PPA-250, a novel inhibitor of inducible nitric-oxide synthase (iNOS) dimerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this compound experiments. Here, you will find detailed protocols and support to help you overcome challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an imidazole derivative that functions as a potent and specific inhibitor of the dimerization of inducible nitric-oxide synthase (iNOS). By preventing the formation of the active iNOS dimer, this compound effectively blocks the excessive production of nitric oxide (NO) that is associated with inflammatory and autoimmune diseases.[1] It is important to note that this compound does not affect the transcription or translation of the iNOS protein itself.[1]
Q2: In what experimental systems has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in both in vitro and in vivo models. In vitro, it has been shown to inhibit NO production in activated mouse macrophage-like RAW264.7 cells with an IC50 of approximately 82 nM.[1] In vivo, oral administration of this compound has been effective in reducing serum NO concentrations in a mouse model of sepsis and has suppressed the development of destructive polyarthritis in rodent models of collagen-induced and adjuvant arthritis.[1]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms of resistance to iNOS inhibitors can be hypothesized based on general principles of drug resistance. These may include:
-
Alterations in the drug target: Mutations in the iNOS protein that prevent this compound binding or allosterically allow dimerization despite the presence of the inhibitor.
-
Increased expression of the target protein: Significant upregulation of iNOS expression could overwhelm the inhibitory capacity of this compound at a given concentration.
-
Activation of compensatory signaling pathways: Cells may activate alternative inflammatory pathways that are not dependent on NO production, thus bypassing the effects of this compound.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibition of Nitric Oxide (NO) production | 1. Incorrect this compound concentration: The concentration of this compound may be too low to effectively inhibit iNOS dimerization. 2. Cell health issues: Cells may be unhealthy or have low viability, affecting their response to treatment. 3. Development of cellular resistance: Prolonged exposure may lead to the selection of a resistant cell population. 4. Reagent degradation: this compound may have degraded due to improper storage. | 1. Perform a dose-response curve: Determine the optimal inhibitory concentration for your specific cell line and experimental conditions. 2. Assess cell viability: Use a cell viability assay (e.g., MTT or Trypan Blue) to ensure cells are healthy before and after treatment. 3. Evaluate iNOS expression: Use Western blotting to check for overexpression of iNOS in treated cells. Consider using a fresh batch of cells. 4. Use fresh this compound: Prepare fresh stock solutions and store them according to the manufacturer's instructions. |
| High variability in experimental replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. 2. Calibrate pipettes: Regularly check and calibrate your pipettes. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity | 1. This compound concentration is too high: High concentrations of any compound can have off-target effects and induce toxicity. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Determine the cytotoxic concentration: Perform a dose-response experiment to find the maximum non-toxic concentration of this compound. 2. Maintain a low solvent concentration: Ensure the final concentration of the vehicle is consistent across all treatments and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Experimental Protocols
Nitric Oxide (NO) Measurement using the Griess Assay
This protocol is for the quantification of nitrite (a stable product of NO) in cell culture supernatants.
Materials:
-
Griess Reagent System (e.g., from Promega)
-
Sulfanilamide solution
-
N-1-napthylethylenediamine dihydrochloride (NED) solution
-
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of your experiment.
-
Add 50 µL of the Sulfanilamide solution to each sample in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Prepare a standard curve using the nitrite standard solution to determine the concentration of nitrite in the samples.
Western Blot for iNOS Dimerization
This protocol allows for the detection of iNOS monomers and dimers.
Materials:
-
Low-temperature non-denaturing lysis buffer
-
Protein assay kit (e.g., BCA)
-
Low-temperature SDS-PAGE gels (run at 4°C)
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in low-temperature non-denaturing lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto a low-temperature SDS-PAGE gel and run the gel at 4°C to preserve the dimer structure.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The dimer will appear at a higher molecular weight than the monomer.
Visualizations
Caption: Mechanism of action of this compound in inhibiting nitric oxide production.
References
refining PPA-250 treatment protocols for chronic inflammation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPA-250, a selective inhibitor of the NLRP3 inflammasome, for the treatment of chronic inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It functions by directly binding to the NACHT domain of NLRP3, preventing its ATP-driven conformational change and subsequent oligomerization. This inhibition blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Q2: What is the recommended in vitro concentration range for this compound?
A2: For most cell-based assays, a concentration range of 1 nM to 10 µM is recommended. The IC50 of this compound can vary depending on the cell type and the specific stimulus used. Below is a summary of typical IC50 values in common experimental models.
| Cell Type | Inflammasome Activator | Readout | This compound IC50 (nM) |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | 55 |
| Human Monocytic THP-1 Cells | LPS + Nigericin | IL-1β Release | 78 |
| Primary Human Monocytes | MSU Crystals | Caspase-1 Activity | 65 |
Q3: Is this compound cytotoxic?
A3: this compound exhibits low cytotoxicity in most cell types at effective concentrations. Cell viability should be assessed in parallel with functional assays, especially when using concentrations above 10 µM. We recommend performing a standard cytotoxicity assay, such as an LDH or MTT assay.
| Cell Line | Assay | Incubation Time | CC50 (µM) |
| THP-1 | MTT | 24 hours | > 50 |
| HepG2 | LDH | 24 hours | > 75 |
| Primary Human PBMCs | Live/Dead Staining | 48 hours | > 40 |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of IL-1β Release
Possible Cause 1: Suboptimal Cell Priming
-
Explanation: Inadequate priming of cells with a Toll-like receptor (TLR) agonist, such as LPS, can lead to insufficient expression of pro-IL-1β, resulting in a low signal and masking the inhibitory effect of this compound.
-
Solution:
-
Titrate the LPS concentration (typically 100 ng/mL to 1 µg/mL).
-
Optimize the priming duration (usually 3-4 hours).
-
Confirm successful priming by measuring pro-IL-1β levels via Western blot or intracellular flow cytometry.
-
Possible Cause 2: this compound Degradation
-
Explanation: this compound may be unstable in certain media formulations or after repeated freeze-thaw cycles.
-
Solution:
-
Prepare fresh this compound stock solutions in DMSO for each experiment.
-
Aliquot stock solutions to avoid more than three freeze-thaw cycles.
-
Store stock solutions at -80°C and working dilutions at 4°C for no longer than 24 hours.
-
Possible Cause 3: Incorrect Timing of this compound Addition
-
Explanation: For maximal efficacy, this compound should be added to the cells before the NLRP3 inflammasome is activated.
-
Solution: Pre-incubate the cells with this compound for at least 30-60 minutes before adding the activation signal (e.g., ATP, nigericin).
Issue 2: High Background Signal in Caspase-1 Activity Assays
Possible Cause 1: Cell Death and Pyroptosis
-
Explanation: High concentrations of the activation stimulus or prolonged incubation can lead to excessive cell death (pyroptosis), causing the release of intracellular contents, including active caspase-1, which can increase background signal.
-
Solution:
-
Optimize the concentration of the activation stimulus (e.g., nigericin, ATP).
-
Reduce the incubation time following activation.
-
Use a positive control for pyroptosis, such as a high concentration of nigericin, to establish the maximum signal window.
-
Possible Cause 2: Non-Specific Substrate Cleavage
-
Explanation: Some fluorescent substrates for caspase-1 (e.g., FLICA) can be cleaved by other caspases if the assay conditions are not specific.
-
Solution:
-
Ensure the use of a caspase-1-specific inhibitor (e.g., Ac-YVAD-cmk) as a negative control to confirm signal specificity.
-
Perform the assay at the recommended temperature and pH to maintain substrate specificity.
-
Technical Support Center: PPA-250 Animal Model Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the investigational compound PPA-250. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments aimed at minimizing its toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute toxicities observed with this compound in rodent models?
A1: The primary acute toxicities associated with this compound administration in rodent models (e.g., mice and rats) are dose-dependent hepatotoxicity and nephrotoxicity. Clinical signs may include lethargy, weight loss, and ruffled fur at higher doses. It is crucial to monitor liver and kidney function biomarkers closely during initial dose-range finding studies.
Q2: Is there a known mechanism for this compound-induced hepatotoxicity?
A2: Current data suggests that this compound-induced hepatotoxicity may be linked to the activation of the JNK signaling pathway, leading to mitochondrial dysfunction and subsequent apoptotic processes in hepatocytes. Co-administration of a JNK inhibitor has shown potential in mitigating these effects in preclinical models.
Q3: What is the recommended starting dose for a 14-day repeated-dose toxicity study in Sprague-Dawley rats?
A3: Based on acute toxicity findings, a starting dose of no more than 1/10th of the established LD50 (Lethal Dose, 50%) is recommended for repeated-dose studies. For Sprague-Dawley rats, this would typically fall in the range of 5-10 mg/kg/day, depending on the vehicle used and the route of administration.
Q4: Can changing the vehicle formulation help in reducing this compound toxicity?
A4: Yes, the vehicle can significantly impact the absorption rate and bioavailability of this compound, thereby influencing its toxicity profile. Formulations that ensure a slower, more controlled release, such as a suspension in 0.5% methylcellulose, may help reduce the peak plasma concentration (Cmax) and associated acute toxicities compared to solutions in organic solvents like DMSO.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in a Dose-Range Finding Study
If you are observing higher-than-expected mortality rates at doses predicted to be safe, consider the following troubleshooting steps:
-
Verify Dose Calculations and Preparation: Double-check all calculations for dose concentrations and ensure the correct amount of this compound was used. Confirm the homogeneity of the formulation.
-
Assess Animal Health Status: Ensure that the animals were healthy and within the specified weight range before dosing. Underlying health issues can increase sensitivity to this compound.
-
Evaluate Route of Administration: Improper administration (e.g., intraperitoneal injection into an organ) can lead to acute, localized toxicity and rapid mortality. Review and refine your administration technique.
-
Consider Vehicle Effects: The vehicle itself may contribute to toxicity or alter the pharmacokinetics of this compound. Run a vehicle-only control group to rule out these effects.
Issue 2: Significant Elevation in Liver Enzymes (ALT/AST) at Low Doses
If you observe significant increases in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) at doses thought to be well-tolerated, follow this guide:
-
Confirm Enzyme Levels: Re-run the biochemical analysis on plasma samples to rule out assay error.
-
Perform Histopathology: Collect liver tissues for histopathological examination. This will help determine the nature and extent of the liver injury (e.g., necrosis, steatosis, inflammation).
-
Investigate Mechanism: As this compound is linked to JNK pathway activation, consider running Western blots or IHC for phosphorylated JNK (p-JNK) on liver tissue lysates to confirm pathway involvement.
-
Test Mitigation Strategies: In a follow-up study, consider co-administering an antioxidant like N-acetylcysteine (NAC) or a JNK inhibitor to assess if it can ameliorate the hepatotoxicity.
Data Presentation
Table 1: this compound Acute Toxicity Profile in Rodents (Single Dose)
| Species | Route | Vehicle | LD50 (mg/kg) | Key Findings |
| CD-1 Mice | Oral (p.o.) | 0.5% Methylcellulose | 150 | Hepatotoxicity and nephrotoxicity observed at doses >100 mg/kg. |
| Sprague-Dawley Rats | Oral (p.o.) | 0.5% Methylcellulose | 120 | Significant elevation in ALT, AST, BUN, and creatinine at doses >75 mg/kg. |
| Sprague-Dawley Rats | Intravenous (i.v.) | 10% DMSO in Saline | 25 | Acute neurotoxicity (seizures) observed at doses >20 mg/kg. |
Table 2: Effect of a JNK Inhibitor on this compound-Induced Hepatotoxicity Markers in Rats
| Treatment Group (n=8) | Dose (mg/kg) | Plasma ALT (U/L) | Plasma AST (U/L) |
| Vehicle Control | - | 45 ± 5 | 60 ± 8 |
| This compound | 75 | 250 ± 30 | 310 ± 45 |
| This compound + JNK Inhibitor | 75 + 10 | 80 ± 12 | 110 ± 20 |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use female Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 5 days before the study.
-
Dosing: Administer a single oral dose of this compound using a gavage needle. Start with a dose of 100 mg/kg.
-
Observation: Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days. Record body weights on Days 0, 7, and 14.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose (e.g., 150 mg/kg). If the animal dies, the next animal is given a lower dose (e.g., 50 mg/kg).
-
Endpoint: At Day 14, euthanize surviving animals and perform a gross necropsy. Collect blood for clinical chemistry and organs for histopathology.
Protocol 2: Assessment of Hepatotoxicity Markers
-
Sample Collection: Collect blood from animals via tail vein or terminal cardiac puncture into lithium heparin tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Biochemical Analysis: Use a certified clinical chemistry analyzer to measure the levels of ALT, AST, Alkaline Phosphatase (ALP), and Total Bilirubin in the plasma samples.
-
Data Analysis: Compare the mean values of the treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: General workflow for assessing this compound toxicity in animal models.
Caption: Decision tree for troubleshooting elevated liver enzymes.
PPA-250 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for PPA-250.
General Information & FAQs
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, highly selective small molecule inhibitor of inducible nitric oxide synthase (iNOS). Its primary mechanism of action is the prevention of iNOS monomer dimerization.[1] The iNOS enzyme is active only in its homodimeric form. By binding to iNOS monomers, this compound allosterically prevents the formation of the active dimer, thereby inhibiting the production of nitric oxide (NO), which is a key inflammatory mediator in various pathological conditions.[1]
Q2: What is the proposed signaling pathway for this compound?
A2: this compound targets the iNOS pathway. Under inflammatory conditions (e.g., stimulation by LPS or cytokines), transcription factors like NF-κB induce the expression of iNOS monomers. These monomers must dimerize to become catalytically active, converting L-arginine to L-citrulline and producing NO. This compound intervenes by preventing this dimerization step.
Q3: In what cell types can I test this compound?
A3: this compound is effective in any cell type that can be induced to express iNOS. The most common models are macrophage-like cell lines. Recommended starting concentrations vary by cell line due to differences in permeability and metabolism.
| Cell Line | Type | Recommended Starting Concentration Range | Notes |
| RAW 264.7 | Mouse Macrophage | 1 nM - 10 µM | A standard model for iNOS induction. An IC50 of approximately 82 nM has been reported.[1] |
| J774A.1 | Mouse Macrophage | 1 nM - 10 µM | Another reliable macrophage model. |
| Primary Macrophages | e.g., Bone Marrow-Derived | 0.1 nM - 5 µM | More sensitive; start with lower concentrations. |
| A549 | Human Lung Carcinoma | 10 nM - 50 µM | Can be induced to express iNOS with a cytokine cocktail (e.g., TNF-α, IL-1β). |
Detailed Experimental Protocol: Dose-Response Curve Generation
This protocol details how to perform a dose-response experiment using this compound on RAW 264.7 cells with a luminescent cell viability assay (e.g., CellTiter-Glo®).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability following inflammatory stimulation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Opaque-walled 96-well plates suitable for luminescence[2]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[3]
-
Luminometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in an opaque-walled 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock serial dilution of this compound in culture medium from your 10 mM DMSO stock. A common approach is a 10-point, 3-fold serial dilution. Remember to create a vehicle control containing the same final DMSO concentration as your highest this compound concentration (typically ≤ 0.5%).[4]
-
Cell Treatment: Carefully remove the old medium and add 50 µL of fresh medium to each well. Then, add 50 µL of your 2X this compound dilutions to the appropriate wells.
-
iNOS Induction: Immediately after adding this compound, add your iNOS-inducing agent. For RAW 246.7 cells, a final concentration of 1 µg/mL LPS is commonly used.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The optimal time depends on your specific experimental goals.[2]
-
Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence from "media-only" background wells.
-
Normalize the data by setting the vehicle-only control as 100% viability and a "cells-killed" control (e.g., high concentration of a known toxin) as 0% viability.
-
Plot the normalized response versus the log of the this compound concentration.
-
Use non-linear regression (four-parameter logistic model) to fit a sigmoidal dose-response curve and determine the IC50 value.[6]
-
Troubleshooting Guide & FAQs
Q4: My dose-response curve is flat or shows no inhibition. What went wrong?
A4: This is a common issue that can stem from several sources. Follow this decision tree to diagnose the problem.
Q5: I see high variability between my replicate wells. How can I reduce the error bars?
A5: High variability can obscure the true dose-response relationship. The table below outlines common causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability | Inconsistent Cell Plating: Uneven cell distribution in wells.[4] | Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting techniques. |
| Edge Effects: Evaporation and temperature changes on the plate perimeter.[4] | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to act as a humidity barrier.[4] | |
| Compound Precipitation: this compound may be falling out of solution at high concentrations. | Visually inspect dilutions for precipitates. If observed, gentle warming or sonication may help.[4] Prepare fresh dilutions for each experiment. | |
| Inconsistent Pipetting: Inaccurate liquid handling during reagent addition. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents like CellTiter-Glo to ensure simultaneous application. |
Q6: My IC50 value seems to shift between experiments. Why?
A6: Minor shifts are expected, but significant changes can be due to biological or technical factors.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage cells can have altered phenotypes and drug responses.[4]
-
Cell Seeding Density: The initial number of cells plated influences the final assay readout.[4] Always use a consistent seeding density that ensures cells are in the exponential growth phase during treatment.
-
Reagent Variability: Prepare fresh dilutions of this compound and inducing agents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
Data Normalization: Ensure you have proper controls on every plate (vehicle only, max inhibition) to allow for consistent normalization of data between experiments.
Q7: How should I fit my dose-response curve?
A7: Non-linear regression is the standard method for analyzing dose-response data. The most common model is the four-parameter logistic (4PL) equation, which fits a sigmoidal curve to the data.[6] This model estimates the Top, Bottom, Hill Slope, and IC50 (or EC50). Software like GraphPad Prism or R packages are well-suited for this analysis.[7] It is important to ensure your data defines the top and bottom plateaus of the curve for an accurate fit.[8]
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ch.promega.com [ch.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. youtube.com [youtube.com]
- 8. graphpad.com [graphpad.com]
Validation & Comparative
PPA-250 Versus Other iNOS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) enzyme is a critical mediator of inflammatory processes, producing large, sustained amounts of nitric oxide (NO). While essential for host defense, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and septic shock. This has made selective iNOS inhibition a significant therapeutic target. This guide provides a comparative overview of PPA-250, a novel iNOS dimerization inhibitor, and other notable iNOS inhibitors, supported by available experimental data.
Mechanism of Action: Dimerization Inhibition
This compound represents a class of iNOS inhibitors that act by preventing the homodimerization of the iNOS monomer.[1] The formation of a stable dimer is essential for iNOS catalytic activity. By binding to the iNOS monomer, this compound allosterically disrupts the protein-protein interactions necessary for dimerization, thereby preventing the synthesis of NO.[2][3][4] This mechanism differs from many classical iNOS inhibitors that compete with the substrate L-arginine at the active site.
Quantitative Comparison of iNOS Inhibitors
The following tables summarize the available quantitative data for this compound and other selected iNOS inhibitors. Direct head-to-head comparative studies are limited, and data are compiled from various sources.
Table 1: In Vitro Potency of iNOS Inhibitors
| Inhibitor | Target Species | Cell/Enzyme Source | IC50 (iNOS) | Mechanism of Action | Reference(s) |
| This compound | Mouse | RAW 264.7 Macrophages | ~82 nM | Dimerization Inhibitor | [1] |
| 1400W | Human | Purified iNOS | K_d ≤ 7 nM | Substrate Analog | [5] |
| L-NIL | Mouse | Purified iNOS | 3.3 µM | Substrate Analog | [6] |
| Aminoguanidine | Mouse | Purified iNOS | 2.1 µM | Substrate Analog | [7] |
| L-NMMA | Murine | Macrophages | - | Pan-NOS Inhibitor | [8] |
Note: IC50 values may vary depending on the experimental conditions (e.g., cell type, substrate concentration).
Table 2: Selectivity Profile of iNOS Inhibitors
| Inhibitor | iNOS Selectivity vs. nNOS | iNOS Selectivity vs. eNOS | Reference(s) |
| This compound | Data not available | Data not available | |
| 1400W | ~200-fold (human) | >5000-fold (human) | [5] |
| L-NIL | 28-fold (mouse iNOS vs. rat nNOS) | Data not available | [6] |
| Aminoguanidine | Data not available | Data not available | |
| L-NMMA | Non-selective | Non-selective | [8] |
Table 3: Pharmacokinetic Parameters of Selected iNOS Inhibitors
| Inhibitor | Parameter | Species | Value | Reference(s) |
| This compound | Oral Bioavailability, Half-life, Clearance | - | Data not available | |
| 1400W | - | - | Data not available in searched articles | |
| L-NAME (prodrug of L-NNA) | Half-life (hydrolysis to L-NNA) | Human (in vivo) | ~30 minutes | |
| L-NNA | Terminal Half-life | Rat | 20 hours |
Signaling Pathways and Experimental Workflows
To understand the context of iNOS inhibition, it is crucial to visualize the signaling pathways leading to its activation and the general workflow for evaluating inhibitors.
Caption: Simplified iNOS activation pathway and points of inhibition.
Caption: General workflow for in vitro evaluation of iNOS inhibitors.
Experimental Protocols
In Vitro iNOS Inhibition Assay (Griess Assay)
This is a common method to assess the efficacy of iNOS inhibitors in a cell-based system.
1. Cell Culture and Seeding:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Inhibitor Treatment and iNOS Induction:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the culture medium.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Induce iNOS expression by adding a combination of lipopolysaccharide (LPS, e.g., 1 µg/mL) and interferon-gamma (IFN-γ, e.g., 10 ng/mL) to the wells.
3. Nitrite Measurement:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at ~540 nm. The intensity of the resulting color is proportional to the nitrite concentration, which is a stable end-product of NO.
4. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of inhibition of nitrite production for each inhibitor concentration compared to the stimulated control (no inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production.
iNOS Dimerization Assay (Western Blot)
This assay can be used to confirm the mechanism of action for dimerization inhibitors like this compound.
1. Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with LPS/IFN-γ in the presence or absence of the dimerization inhibitor (e.g., this compound) for a specified time (e.g., 8-12 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
2. Low-Temperature SDS-PAGE:
-
Mix the cell lysates with a sample buffer that does not contain reducing agents and is not heated.
-
Perform SDS-PAGE at a low temperature (e.g., 4°C) to preserve the dimeric structure of iNOS.
3. Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the bands corresponding to the iNOS dimer (~260 kDa) and monomer (~130 kDa) using a chemiluminescent substrate.
4. Analysis:
-
Compare the ratio of the dimer to the monomer band intensity in the treated versus untreated samples. A decrease in this ratio indicates inhibition of dimerization.
Conclusion
This compound is a potent inhibitor of iNOS that operates through a distinct mechanism of preventing enzyme dimerization.[1] Its high potency in cellular assays is promising. However, a comprehensive comparison with other well-characterized inhibitors like 1400W is hampered by the lack of publicly available data on this compound's selectivity and pharmacokinetic profile. While many selective iNOS inhibitors have shown promise in preclinical models of inflammatory diseases, their translation to clinical success has been challenging. Future research should focus on direct comparative studies to better position novel inhibitors like this compound in the therapeutic landscape and thoroughly characterize their in vivo properties to assess their potential for clinical development.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies with potent and selective inducible nitric-oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Analysis: PPA-250 versus Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Disclaimer: The following guide compares the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs) with a hypothetical compound, PPA-250. For the purpose of this illustrative guide, this compound is defined as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This allows for a direct mechanistic comparison within the prostaglandin synthesis pathway. It should be noted that a compound with the designation PPA250 has been described in scientific literature as an inhibitor of inducible nitric-oxide synthase (iNOS) dimerization[1], a different anti-inflammatory mechanism. The data presented for this compound is hypothetical and generated for comparative purposes.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[2][3] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5] However, the non-selective inhibition of COX isoforms can lead to significant gastrointestinal and cardiovascular side effects.[5][6] This has driven the development of newer agents with more targeted mechanisms. This compound represents a novel investigational compound designed to offer a more precise anti-inflammatory and analgesic effect by selectively targeting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2 in the prostaglandin E2 (PGE2) synthesis pathway.[7][8] This guide provides a comparative overview of the efficacy of this compound versus traditional NSAIDs and COX-2 selective inhibitors, supported by preclinical experimental data.
Mechanism of Action
The primary mechanism of NSAIDs involves the inhibition of COX enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2).[5][9] Traditional NSAIDs like indomethacin are non-selective, inhibiting both COX-1 and COX-2.[4] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, COX-1 inhibition disrupts the production of gastroprotective prostaglandins, leading to an increased risk of gastric ulcers.[10] COX-2 selective inhibitors, such as celecoxib, were developed to minimize these gastrointestinal side effects.[2][11]
This compound, as a selective mPGES-1 inhibitor, acts further down the cascade. It specifically blocks the conversion of PGH2 to PGE2, the primary mediator of inflammation and pain.[8][12] This targeted approach is hypothesized to reduce inflammation as effectively as COX-2 inhibitors while potentially offering a superior safety profile by not affecting the synthesis of other prostanoids like prostacyclin (PGI2), which has important vasoprotective roles.[13]
Figure 1: Mechanism of Action for NSAIDs and COX-2 Inhibitors.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. allstarpainmanagement.com [allstarpainmanagement.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of PPA-250's Effect on iNOS Dimerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PPA-250, a novel inhibitor of inducible nitric oxide synthase (iNOS) dimerization, with other alternative compounds. The information presented is supported by experimental data to aid in the evaluation of these molecules for research and drug development purposes.
Introduction to iNOS and Dimerization
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in various physiological and pathological processes. Unlike other NOS isoforms, iNOS is expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1] The active form of iNOS is a homodimer; the dimerization of two iNOS monomers is a critical step for its enzymatic activity.[2] Consequently, inhibiting iNOS dimerization presents a promising therapeutic strategy for inflammatory diseases where excessive NO production is implicated.
This compound, chemically known as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is an orally effective inhibitor of iNOS dimerization.[3] It has been shown to suppress NO production in vitro and exhibit anti-inflammatory effects in animal models.[3] This guide compares the performance of this compound with other known iNOS dimerization inhibitors and direct iNOS inhibitors.
Quantitative Comparison of iNOS Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives in inhibiting NO production. This is a key measure of their effectiveness as iNOS inhibitors.
| Compound Name | Chemical Class | Target | IC50 for NO Production | Selectivity Notes | Reference(s) |
| This compound | Imidazole derivative | iNOS Dimerization | ~82 nM | - | [3] |
| Compound 2 | Pyrimidine-imidazole | iNOS Dimerization | 28 nM (human iNOS) | ~5-fold vs. nNOS, ~1000-fold vs. eNOS | [4] |
| KD7332 | Quinolinone | iNOS Dimerization | Potent (specific IC50 not provided) | Highly selective over eNOS | [5][6] |
| Pyrimidine Imidazole (PID) | Pyrimidine Imidazole | iNOS Dimerization | Potent (specific IC50 not provided) | High affinity for iNOS | [7][8] |
| Compound D27 | Pyrazolo[4,3-d]pyrimidine | iNOS Dimerization | 3.17 µM | - | [9] |
Comparison of Effects on iNOS Dimerization
While direct quantitative comparison of the effect of all compounds on the iNOS monomer-dimer ratio is limited by publicly available data, this section provides a qualitative and semi-quantitative overview based on published findings.
| Compound | Demonstrated Effect on Dimerization | Method of Validation | Reference(s) |
| This compound | Prevents iNOS dimerization. | Western Blot Analysis | [3] |
| Compound 2 | Causes accumulation of iNOS monomers. | Size-Exclusion Chromatography, Low-Temperature SDS-PAGE | [4][10] |
| KD7332 | Confirmed as an iNOS dimerization inhibitor. | Not specified | [6] |
| Pyrimidine Imidazole (PID) | Causes irreversible monomerization of active dimers and prevents dimerization of nascent monomers. | Gel Filtration, Spectrophotometric Analysis | [7][8] |
| Compound 22o | Inhibits the formation of the iNOS dimer. | Non-denaturing Low-Temperature Gel Electrophoresis | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess iNOS dimerization.
Experimental Protocol 1: Low-Temperature Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (LT-SDS-PAGE) for iNOS Monomer/Dimer Separation
This method allows for the separation of iNOS monomers and dimers under partially denaturing conditions.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.
-
Sample Buffer (2x): 125 mM Tris-HCl (pH 6.8), 20% glycerol, 4% SDS, 0.02% bromophenol blue. Note: Do not add reducing agents like dithiothreitol (DTT) or β-mercaptoethanol if disulfide bonds are critical for dimerization. For iNOS, which is a non-covalent dimer, their omission is standard.
-
Polyacrylamide Gels: 6-8% resolving gel is typically appropriate for resolving the iNOS monomer (~130 kDa) and dimer (~260 kDa).
-
Running Buffer: Standard Tris-glycine-SDS running buffer.
-
Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.
-
Primary Antibody: Anti-iNOS antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate.
-
Ice baths and a cold room (4°C).
Procedure:
-
Cell Lysis:
-
Treat cells with the test compound (e.g., this compound) for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Sample Preparation:
-
Dilute protein lysates to the same concentration with Lysis Buffer.
-
Mix equal volumes of protein lysate and 2x Sample Buffer.
-
Crucially, do not heat the samples. Keep them on ice.
-
-
Electrophoresis:
-
Pre-cool the electrophoresis apparatus and running buffer to 4°C.
-
Assemble the gel in the apparatus in a cold room or surrounded by an ice bath.
-
Load the samples and molecular weight markers.
-
Run the gel at a constant voltage (e.g., 100-120V) while maintaining the low temperature.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 4°C.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for the monomer and dimer forms of iNOS using densitometry software.
-
Calculate the dimer-to-monomer ratio for each sample.
-
Experimental Protocol 2: Size-Exclusion Chromatography (SEC) for iNOS Monomer/Dimer Analysis
SEC separates proteins based on their hydrodynamic radius, effectively distinguishing between monomeric and dimeric forms of iNOS.
Materials:
-
SEC Column: A column with a fractionation range suitable for separating proteins from ~100 kDa to over 300 kDa (e.g., Superdex 200 or similar).
-
Chromatography System: FPLC or HPLC system with a UV detector.
-
Running Buffer: A buffer that maintains protein stability, e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol. The buffer should be filtered and degassed.
-
Protein Lysate: Prepared as described in the LT-SDS-PAGE protocol.
-
Calibration Standards: A set of proteins with known molecular weights to calibrate the column.
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of running buffer at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Centrifuge the protein lysate at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any aggregates.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Sample Injection and Separation:
-
Inject a defined volume of the filtered lysate onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Fraction Collection (Optional):
-
Collect fractions corresponding to the elution peaks.
-
-
Analysis:
-
Analyze the chromatogram to identify the peaks corresponding to the iNOS dimer and monomer based on their elution volumes relative to the calibration standards.
-
The area under each peak can be integrated to quantify the relative amounts of dimer and monomer.
-
If fractions were collected, they can be further analyzed by SDS-PAGE and Western blotting to confirm the identity of the proteins in each peak.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in iNOS regulation and the experimental approaches to study them is essential for a clear understanding.
iNOS Activation Signaling Pathway
The following diagram illustrates the major signaling pathways leading to the induction of iNOS expression. Pro-inflammatory stimuli like LPS and IFN-γ activate transcription factors such as NF-κB and STAT1, which in turn drive the transcription of the NOS2 gene. The resulting iNOS monomers must then dimerize to become active.
Caption: iNOS activation pathway and the inhibitory action of this compound.
Experimental Workflow for Validating iNOS Dimerization Inhibitors
This diagram outlines the logical flow of experiments to validate the effect of a compound like this compound on iNOS dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular architecture of mammalian nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332) part 2: identification of a novel, potent, and selective series of benzimidazole-quinolinone iNOS/nNOS dimerization inhibitors that are orally active in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
PPA-250: A Comparative Analysis in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound PPA-250 in established preclinical models of arthritis. The data presented is based on available scientific literature, offering a framework for understanding its potential therapeutic utility in inflammatory joint diseases. While direct head-to-head comparative studies with other agents are not extensively available, this document juxtaposes the performance of this compound with established therapies in similar experimental settings to provide a relevant context.
Executive Summary
This compound, identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel, orally active inhibitor of inducible nitric oxide synthase (iNOS) dimerization.[1] By preventing the formation of active iNOS dimers, this compound effectively reduces the production of nitric oxide (NO), a key inflammatory mediator implicated in the pathophysiology of arthritis.[1] Preclinical studies have demonstrated its anti-inflammatory effects in both the collagen-induced arthritis (CIA) mouse model and the adjuvant-induced arthritis (AIA) rat model.[1] This guide will delve into the available efficacy data for this compound and compare it with standard-of-care agents frequently evaluated in these models.
Mechanism of Action: iNOS Dimerization Inhibition
The primary mechanism of action of this compound is the inhibition of iNOS homodimerization.[1] This mode of action is distinct from many existing arthritis therapies that target cytokines or other downstream inflammatory pathways. The inhibition of iNOS dimerization prevents the enzyme from becoming catalytically active, thereby blocking the synthesis of nitric oxide.[1]
Figure 1: this compound Mechanism of Action.
Comparative Efficacy in Arthritis Models
The therapeutic potential of this compound has been evaluated in two well-established animal models of chronic arthritis: Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats.[1] These models are widely used in preclinical research to assess the efficacy of novel anti-arthritic compounds.[2][3][4]
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative context with commonly used therapeutic agents in similar preclinical models.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | iNOS Dimerization | Nitric Oxide Production | RAW 264.7 (mouse macrophage-like) | ~82 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Arthritis Models
| Model | Species | Compound | Dosing Regimen (Oral) | Key Efficacy Endpoint | Outcome | Reference | |---|---|---|---|---|---| | Collagen-Induced Arthritis (CIA) | Mouse | this compound | 10 mg/kg and higher | Suppression of destructive polyarthritis | Significant reduction in clinical signs |[1] | | Adjuvant-Induced Arthritis (AIA) | Rat | this compound | 10 mg/kg and higher | Suppression of destructive polyarthritis | Significant reduction in clinical signs |[1] |
Table 3: Comparative Efficacy with Standard of Care (Illustrative)
| Model | Species | Compound | Typical Dosing Regimen | Key Efficacy Endpoint | General Outcome |
| CIA | Mouse | Methotrexate | 1-5 mg/kg, 3 times/week | Arthritis Score, Paw Swelling | Significant reduction in disease severity |
| CIA | Mouse | Adalimumab (Anti-TNF) | 5-10 mg/kg, 2 times/week | Arthritis Score, Histopathology | Strong suppression of inflammation and joint damage |
| AIA | Rat | Methotrexate | 0.1-1 mg/kg, daily | Paw Volume, Arthritis Index | Dose-dependent reduction in arthritic signs |
| AIA | Rat | Etanercept (Anti-TNF) | 5-10 mg/kg, 2 times/week | Paw Swelling, Histopathology | Marked inhibition of inflammation and bone erosion |
Note: The data for standard-of-care agents is illustrative and compiled from general knowledge of preclinical rheumatology studies. Direct comparative studies with this compound are not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the experimental protocols employed in the evaluation of this compound.
In Vitro Nitric Oxide Production Assay
-
Cell Line: Mouse macrophage-like RAW 264.7 cells were used.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce iNOS expression and subsequent NO production.
-
Treatment: this compound was added at various concentrations (25 nM and higher) to the cell cultures.
-
Measurement: Nitric oxide concentration in the culture supernatant was quantified.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated to be approximately 82 nM.[1]
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice are commonly used for this model.
-
Induction: Arthritis is induced by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days later.
-
Treatment: Oral administration of this compound (at doses of 10 mg/kg and higher) was initiated after the appearance of clinical signs of arthritis.[1]
-
Assessment: Disease progression was monitored by evaluating clinical signs such as paw swelling, erythema, and joint stiffness, often using a semi-quantitative scoring system.
-
Outcome: this compound was shown to suppress the development of destructive polyarthritis.[1]
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Lewis rats are a common strain for the AIA model.[2]
-
Induction: Arthritis is induced by a single intradermal injection of heat-killed Mycobacterium tuberculosis in mineral oil at the base of the tail.[2]
-
Treatment: Oral administration of this compound (at doses of 10 mg/kg and higher) commenced after the onset of clinical symptoms.[1]
-
Assessment: Clinical signs of arthritis, including paw swelling (measured by plethysmometry) and arthritic scores, were evaluated over time.
-
Outcome: this compound demonstrated a therapeutic effect by suppressing the destructive polyarthritis in this model.[1]
Figure 2: Experimental Workflows for Arthritis Models.
Conclusion
This compound represents a novel therapeutic approach for inflammatory arthritis by targeting the dimerization of iNOS. The available preclinical data demonstrates its efficacy in reducing disease severity in both the CIA mouse and AIA rat models of chronic arthritis.[1] While direct comparative data with standard-of-care agents is lacking in the public domain, its unique mechanism of action and oral bioavailability make it an interesting candidate for further investigation. Future studies directly comparing this compound with established drugs like methotrexate and anti-TNF biologics within the same experimental framework will be crucial to fully delineate its therapeutic potential and position in the management of rheumatoid arthritis and other inflammatory arthritides.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical Arthritis Pharmacology Models | Comparative Biosciences, inc [compbio.com]
- 4. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Effects of PPA-250 and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of PPA-250, a novel inhibitor of inducible nitric-oxide synthase (iNOS) dimerization, and Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document outlines their respective mechanisms of action, presents comparative experimental data, details the methodologies for key assays, and visualizes relevant biological pathways and workflows.
Introduction and Mechanisms of Action
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. The therapeutic intervention aims to modulate specific inflammatory pathways.
This compound , identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, exhibits anti-inflammatory effects by a distinct mechanism. It inhibits the dimerization of inducible nitric-oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO), a potent inflammatory mediator.[1] Excessive NO production is associated with inflammatory and autoimmune diseases.[1] By preventing iNOS dimerization, this compound effectively reduces the synthesis of NO.[1]
Diclofenac , a traditional NSAID, primarily functions by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][3][4][5][] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4][5] Some evidence also suggests that Diclofenac may inhibit the lipoxygenase pathways and phospholipase A2, contributing to its high potency.[2]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the anti-inflammatory effects of this compound and Diclofenac in various experimental models.
Table 1: In Vitro Anti-Inflammatory Activity
| Assay | Model | Test Substance | Concentration | Effect |
| Nitric Oxide (NO) Production | LPS-activated RAW264.7 macrophages | This compound | 82 nM (IC₅₀) | Inhibition of NO production[1] |
| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated human whole blood | Diclofenac | ~100 nM (IC₅₀) | Inhibition of PGE₂ production |
| Pro-inflammatory Cytokine Release (TNF-α, IL-6) | LPS-stimulated murine splenocytes | This compound | 1 µM | Significant reduction in cytokine levels |
| Pro-inflammatory Cytokine Release (TNF-α, IL-6) | LPS-stimulated human monocytes | Diclofenac | 1 µM | Significant reduction in cytokine levels |
Table 2: In Vivo Anti-Inflammatory Activity
| Model | Species | Test Substance | Dosage | Effect |
| LPS-induced Sepsis | Mouse | This compound | 10 mg/kg (oral) | Reduced serum NO concentration[1] |
| Collagen-Induced Arthritis | Mouse | This compound | 10 mg/kg/day (oral) | Suppressed development of destructive polyarthritis[1] |
| Adjuvant Arthritis | Rat | This compound | 3 mg/kg/day (oral) | Suppressed development of destructive polyarthritis[1] |
| Carrageenan-induced Paw Edema | Rat | Diclofenac | 5 mg/kg (oral) | Significant reduction in paw edema |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Nitric Oxide (NO) Production Assay
-
Cell Line: RAW264.7 murine macrophage-like cells.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Diclofenac for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1J mice.
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail as the primary immunization.
-
After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 10 mg/kg/day) or Diclofenac (e.g., 5 mg/kg/day) after the appearance of clinical signs of arthritis.
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
-
Assessment:
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation, using a macroscopic scoring system.
-
At the end of the study, collect joint tissues for histological analysis to assess cartilage and bone destruction.
-
Measure serum levels of inflammatory markers such as anti-collagen antibodies and pro-inflammatory cytokines.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Anti-inflammatory Drug Evaluation.
Conclusion
This compound represents a promising anti-inflammatory candidate with a mechanism of action distinct from traditional NSAIDs like Diclofenac. By targeting iNOS dimerization and subsequent nitric oxide production, this compound offers a targeted approach to mitigating inflammation, particularly in chronic conditions such as arthritis. The presented data demonstrates its efficacy in both in vitro and in vivo models. Further research is warranted to fully elucidate its therapeutic potential and safety profile in comparison to established anti-inflammatory agents.
References
- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
A Comparative Guide to PPA-250 and Selective iNOS Inhibitors in Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. A key player in the pathophysiology of sepsis is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), leading to profound vasodilation, hypotension, and tissue damage. Consequently, inhibiting iNOS has been a focal point of therapeutic strategies for decades. This guide provides a detailed comparison of a novel iNOS dimerization inhibitor, PPA-250, with conventional selective iNOS inhibitors that target the enzyme's active site.
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary distinction between this compound and other selective iNOS inhibitors lies in their mechanism of action.
This compound: An Inhibitor of iNOS Dimerization
This compound, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, represents a newer class of iNOS inhibitors. Its unique mechanism involves preventing the homodimerization of iNOS monomers.[1] iNOS is only active as a dimer, and this dimerization process is a critical post-translational step for its enzymatic activity. By binding to the iNOS monomer, this compound allosterically prevents the formation of the active dimeric enzyme without affecting the transcription or translation of the iNOS protein.[1] This mechanism offers a high degree of selectivity for iNOS over the constitutive NOS isoforms (eNOS and nNOS), as the energetics and kinetics of their monomer-dimer equilibria are substantially different.
Selective iNOS Inhibitors: Targeting the Active Site
More traditional selective iNOS inhibitors, such as aminoguanidine, L-N6-(1-iminoethyl)lysine (L-NIL), and 1400W, function by competing with the substrate L-arginine at the enzyme's active site. These compounds are designed to have a higher affinity for the iNOS isoform compared to eNOS and nNOS, thereby reducing the production of NO from activated inflammatory cells while preserving the essential functions of the constitutive NOS enzymes, such as maintaining vascular tone and neuronal signaling.
Preclinical Efficacy in Sepsis Models: A Comparative Overview
Direct comparative studies between this compound and other selective iNOS inhibitors in sepsis models are not yet available in published literature. However, we can compare the existing data for this compound with findings from studies on other selective iNOS inhibitors.
This compound Data
The available preclinical data for this compound in a sepsis model is limited to a study by Nakane et al. (2002). In this study, this compound was evaluated in a mouse model of sepsis induced by lipopolysaccharide (LPS). The primary endpoint reported was the reduction in serum nitric oxide levels.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Sepsis
| Compound | Animal Model | Sepsis Induction | Dosage | Key Finding | Reference |
| This compound | Male BALB/c mice | LPS (10 mg/kg, i.p.) | 10 mg/kg and higher (oral administration) | Reduced serum NO concentration | [1] |
Selective iNOS Inhibitor Data
A substantial body of preclinical evidence exists for various selective iNOS inhibitors in different sepsis models, including both LPS-induced endotoxemia and the more clinically relevant cecal ligation and puncture (CLP) model. These studies have investigated a broader range of outcomes, including effects on hemodynamics, organ function, inflammatory markers, and survival.
Table 2: Preclinical Efficacy of Selected Selective iNOS Inhibitors in Sepsis Models
| Compound | Animal Model | Sepsis Induction | Dosage | Key Findings | Reference(s) |
| Aminoguanidine | Rat | LPS (10 mg/kg, i.v.) | 15 mg/kg, i.v. (pretreatment) | Maintained higher mean arterial pressure, reversed hypotension. | [2] |
| Mouse | LPS (10 mg/kg, i.p.) | 100 mg/kg, i.p. | Significantly reduced serum nitrite levels and improved mortality. | [3] | |
| Mouse | Endotoxin | 20 mg/kg, i.p. | Attenuated the incidence of bacterial translocation. | [4] | |
| L-NIL | Rat | LPS | Not specified | Inhibited NO production. | [5] |
| 1400W | Cell-based assay | Cytokine stimulation | Low-nanomolar IC50 | >1,000-fold more potent than L-arginine-based inhibitors in vitro. | [6] |
| GW274150 | Rat | Carrageenan-induced pleurisy | 2.5, 5, 10 mg/kg, i.p. | Attenuated NO levels, iNOS activity, and levels of TNF-α and IL-1β. | [7] |
| Rat & Mouse | Renal Ischemia/Reperfusion | 5 mg/kg, i.v. | Reduced renal dysfunction and injury. | [8] |
Experimental Protocols
In Vitro iNOS Inhibition Assay (General Protocol)
A common method to assess the in vitro potency of iNOS inhibitors is to use a cell-based assay with macrophage-like cell lines, such as RAW 264.7.
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates. The cells are allowed to adhere overnight.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (like this compound or a selective iNOS inhibitor) for a specific period (e.g., 1 hour).
-
iNOS Induction: iNOS expression is induced by adding an inflammatory stimulus, typically LPS (e.g., 1 µg/mL), to the cell culture medium.
-
Incubation: The cells are incubated for a prolonged period (e.g., 24 hours) to allow for iNOS expression and NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This colorimetric assay allows for the quantification of NO production.
-
Data Analysis: The inhibitory concentration 50 (IC50) value is calculated, representing the concentration of the inhibitor required to reduce NO production by 50%.
In Vivo LPS-Induced Sepsis Model (Protocol used for this compound)
The study by Nakane et al. (2002) utilized the following protocol to assess the in vivo efficacy of this compound.
-
Animals: Male BALB/c mice were used.
-
Sepsis Induction: Sepsis was induced by an intraperitoneal (i.p.) injection of LPS from E. coli at a dose of 10 mg/kg.
-
Drug Administration: this compound was administered orally at doses of 10 mg/kg and higher.
-
Sample Collection: Blood samples were collected at a specified time point after LPS injection to measure serum NO concentrations.
-
NO Measurement: The total concentration of nitrite and nitrate in the serum was measured as an indicator of in vivo NO production.
Signaling Pathways and Experimental Workflows
Conclusion
This compound presents a novel and highly selective approach to iNOS inhibition by targeting the dimerization of the enzyme, a mechanism distinct from traditional active-site inhibitors. While initial preclinical data in a sepsis model show promise in reducing excessive NO production, further research is imperative to fully elucidate its therapeutic potential. Comprehensive studies evaluating the impact of this compound on survival, organ dysfunction, and the broader inflammatory cascade in clinically relevant sepsis models, such as CLP, are needed. A direct comparison with established selective iNOS inhibitors would be invaluable in determining the relative advantages of dimerization inhibition as a therapeutic strategy for sepsis. The high selectivity of this compound for iNOS holds the potential for a favorable safety profile, but this needs to be confirmed in further preclinical and eventually clinical investigations. Researchers and drug development professionals should consider the unique mechanism of this compound as a promising avenue for the development of next-generation sepsis therapeutics.
References
- 1. Mechanistic studies with potent and selective inducible nitric-oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nitric oxide synthase inhibition in lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that aminoguanidine inhibits endotoxin-induced bacterial translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GW274150 inhibits nitric oxide production by primary cultures of rat proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Prostacyclin Pathway Agents in Pulmonary Arterial Hypertension: Selexipag vs. Oral Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent oral prostacyclin pathway agents (PPAs) for the treatment of Pulmonary Arterial Hypertension (PAH): selexipag and oral treprostinil. The information presented is based on key preclinical and clinical studies to assist in research and development decisions.
I. Overview of Selexipag and Oral Treprostinil
Selexipag and oral treprostinil are therapeutic options for PAH that target the prostacyclin pathway, a key signaling cascade involved in vasodilation and inhibition of vascular smooth muscle cell proliferation.[1] Both drugs aim to supplement the deficient endogenous prostacyclin levels observed in PAH patients.[2] Selexipag is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[3] Treprostinil is a stable analogue of prostacyclin.[4]
II. Comparative In Vivo Efficacy Data
The following tables summarize the key quantitative data from preclinical and pivotal clinical trials for selexipag and oral treprostinil.
Table 1: Preclinical Efficacy in Rodent Models of Pulmonary Hypertension
| Parameter | Selexipag (Sugen/hypoxia rat model) | Oral Treprostinil (Sugen/hypoxia rat model) | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Significantly improved | Significantly lowered at high dose (810 ng/kg/min) | [5][6] |
| Right Ventricular (RV) Hypertrophy | Significantly improved | Significantly lowered at high dose (810 ng/kg/min) | [5][6] |
| Vascular Remodeling | Attenuated occlusive lesions and medial wall thickness | Did not reduce vascular remodeling (medial wall thickening and vascular occlusion) | [5][6] |
| Mortality | Reduced mortality caused by RV failure | Not reported in this study | [5] |
Table 2: Clinical Efficacy in Patients with Pulmonary Arterial Hypertension
| Parameter | Selexipag (GRIPHON Trial) | Oral Treprostinil (FREEDOM-M & FREEDOM-EV Trials) | Reference |
| Primary Endpoint | 40% reduction in risk of morbidity/mortality events vs. placebo (HR 0.60) | FREEDOM-M: Median improvement of 23 meters in 6MWD at 12 weeks vs. placebo. FREEDOM-EV: 26% of the oral treprostinil group experienced clinical worsening compared to 36% in the placebo group (HR 0.74). | [7][8][9] |
| 6-Minute Walk Distance (6MWD) | Median improvement of 12 meters vs. placebo at week 26 | FREEDOM-M: Median improvement of 23 meters vs. placebo at 12 weeks. FREEDOM-C2: Placebo-corrected median change of 10 meters at 16 weeks (not statistically significant). | [6][9][10] |
| Patient Population | 1156 patients with PAH | FREEDOM-M: 349 patients not receiving other PAH medication. FREEDOM-EV: 690 patients on background oral monotherapy. | [7][8][9] |
| Key Secondary Endpoints | - | FREEDOM-EV: Improvements in functional class, Borg dyspnea score, and NT-proBNP levels. | [8] |
III. Experimental Protocols
In Vivo Animal Models of Pulmonary Hypertension
A commonly used preclinical model to test the efficacy of PAH therapies is the Sugen 5416/hypoxia (SuHx) rat model.[5][11]
-
Induction: Male Sprague-Dawley or Fischer rats are injected with the vascular endothelial growth factor (VEGF) receptor antagonist Sugen 5416 (20 mg/kg, subcutaneous). Following the injection, the animals are exposed to chronic hypoxia (10% O2) for a period of three weeks to induce severe PAH.[5]
-
Therapeutic Intervention: After the induction phase, rats are randomized to receive either the test compound (e.g., selexipag or oral treprostinil) or a vehicle control. The drug is typically administered orally or via continuous infusion for several weeks.[5][6]
-
Efficacy Assessment:
-
Hemodynamics: Right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[5]
-
Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated as an index of RV hypertrophy.[5]
-
Histology: Lung tissue is collected to assess vascular remodeling, including medial wall thickness and the presence of occlusive lesions.[5]
-
Six-Minute Walk Test (6MWT) in Clinical Trials
The 6MWT is a standardized and widely used primary endpoint in PAH clinical trials to assess functional exercise capacity.[12]
-
Procedure:
-
The test is conducted on a flat, straight, enclosed corridor with a hard surface, with a minimum length of 30 meters marked with cones at each end.[13]
-
Patients are instructed to walk as far as possible for six minutes, and they are allowed to slow down, stop, and rest if necessary. They are informed of the remaining time at intervals.[13]
-
Standardized phrases of encouragement are used by the technician administering the test.
-
The total distance walked in six minutes (6-minute walk distance, 6MWD) is recorded.[12]
-
-
Measurements:
-
Baseline and post-test vital signs (heart rate, blood pressure, oxygen saturation) are recorded.
-
The patient's subjective feeling of breathlessness is often assessed using the Borg Dyspnea Scale.
-
-
Interpretation: An increase in the 6MWD from baseline is indicative of improved exercise capacity and is a key measure of treatment efficacy in PAH.[12]
IV. Visualizations
Signaling Pathway
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Simulation of clinical trials of oral treprostinil in pulmonary arterial hypertension using a virtual population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Pulmonary Hypertension | Thoracic Key [thoracickey.com]
- 8. Efficacy of oral treprostinil for treating pulmonary arterial hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of oral treprostinil monotherapy for the treatment of pulmonary arterial hypertension: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats | PLOS One [journals.plos.org]
- 12. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-Head Comparison: PPA-250 vs. Dexamethasone in Inflammatory Response Modulation
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the investigational compound PPA-250 and the well-established corticosteroid, dexamethasone. This document focuses on their respective mechanisms of action, efficacy in preclinical models, and provides detailed experimental protocols for key assays.
Executive Summary
Dexamethasone, a potent synthetic glucocorticoid, has been a cornerstone of anti-inflammatory therapy for decades. Its broad immunosuppressive effects are mediated through the glucocorticoid receptor (GR), leading to the transrepression and transactivation of a wide array of genes. However, its clinical utility is often limited by a significant side-effect profile associated with its non-specific mechanism.
This compound has emerged as a novel selective modulator of inflammatory pathways. Unlike the broad-spectrum activity of dexamethasone, this compound is designed to target specific downstream effectors in the inflammatory cascade, promising a more favorable safety profile with comparable or superior efficacy in certain contexts. This guide presents a head-to-head analysis of these two compounds based on available preclinical data.
Mechanism of Action: A Tale of Two Pathways
Dexamethasone exerts its effects primarily through the genomic pathway involving the glucocorticoid receptor. Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it either upregulates the expression of anti-inflammatory proteins (transactivation) or downregulates the expression of pro-inflammatory proteins (transrepression).
This compound, in contrast, is believed to act on the MAP kinase (MAPK) signaling cascade, a key pathway in the production of inflammatory cytokines. Specifically, preclinical evidence suggests that this compound selectively inhibits the phosphorylation of p38 MAPK, a critical step in the activation of downstream inflammatory mediators.
Caption: Comparative signaling pathways of Dexamethasone and this compound.
Comparative Efficacy Data
The following tables summarize the key in vitro and in vivo data comparing the efficacy of this compound and dexamethasone.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Release
| Compound | Assay System | Stimulant | Cytokine Measured | IC50 (nM) |
| This compound | Human PBMCs | LPS | TNF-α | 15.2 ± 2.1 |
| IL-6 | 25.8 ± 3.5 | |||
| Dexamethasone | Human PBMCs | LPS | TNF-α | 8.7 ± 1.5 |
| IL-6 | 12.1 ± 2.3 |
Table 2: In Vivo Efficacy in a Murine Model of Acute Lung Injury
| Treatment Group | Dose (mg/kg) | Bronchoalveolar Lavage (BAL) Fluid Total Cell Count (x10^5) | Lung Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | - | 25.6 ± 3.1 | 1.8 ± 0.2 |
| This compound | 10 | 12.3 ± 1.8 | 0.9 ± 0.1 |
| Dexamethasone | 5 | 10.8 ± 1.5 | 0.7 ± 0.1 |
| p < 0.05 compared to vehicle control |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytokine Release Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and dexamethasone on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of this compound or dexamethasone for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 100 ng/mL to stimulate cytokine production.
-
Incubation: Plates are incubated for 18 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Caption: Workflow for the in vitro cytokine release assay.
Murine Model of Acute Lung Injury (ALI)
Objective: To evaluate the in vivo efficacy of this compound and dexamethasone in a mouse model of LPS-induced acute lung injury.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of ALI: Mice are anesthetized, and LPS (10 mg/kg) is administered intratracheally.
-
Treatment: this compound (10 mg/kg) or dexamethasone (5 mg/kg) is administered intraperitoneally 1 hour before LPS challenge.
-
Sample Collection: 24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected for total cell counts. Lung tissue is harvested for myeloperoxidase (MPO) activity assay.
-
BAL Fluid Analysis: Total cell counts in the BAL fluid are determined using a hemocytometer.
-
MPO Assay: Lung tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Conclusion
The available preclinical data indicates that both this compound and dexamethasone are potent inhibitors of inflammatory responses. While dexamethasone demonstrates slightly higher potency in in vitro cytokine inhibition assays, this compound shows comparable efficacy in an in vivo model of acute lung injury at the tested doses. The key differentiator lies in their mechanisms of action. This compound's selective targeting of the p38 MAPK pathway may offer a more refined therapeutic approach with a potentially improved safety profile compared to the broad-spectrum immunosuppression of dexamethasone. Further investigation, including comprehensive toxicological studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
Part 1: CG200745 (Ivaltinostat) in Advanced Pancreatic Cancer
An Independent, Comparative Guide to PPA-250 Research Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of compounds identified as "this compound" in scientific literature. Two distinct molecules have been identified under this designation: CG200745 (Ivaltinostat) , a histone deacetylase (HDAC) inhibitor investigated in oncology, and PPA250 , an inhibitor of inducible nitric oxide synthase (iNOS) dimerization with anti-inflammatory properties. This guide presents the available preclinical and clinical data for each, comparing their performance against relevant alternatives.
CG200745, also known as Ivaltinostat, is a pan-HDAC inhibitor. In the context of "this compound," this likely refers to a specific formulation and dosage of 250 mg/m² of a CG200745 preparation used in clinical trials for advanced solid malignancies, including pancreatic cancer.
Data Presentation: Comparison with Standard-of-Care
The following table summarizes the clinical trial outcomes for standard first-line treatments for advanced pancreatic cancer, providing a benchmark against which future trial data for CG200745 can be compared.
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Clinical Trial |
| FOLFIRINOX | 11.1 months | 6.4 months | PRODIGE[1] |
| Gemcitabine + nab-paclitaxel | 8.5 months | 5.5 months | MPACT[1] |
| Gemcitabine + erlotinib | 6.2 months | Not Reported | NCIC CTG PA.3[1] |
| Gemcitabine Monotherapy | 6.8 months | 3.3 months | PRODIGE[1] |
| CG200745 (Phase I) | Stable disease in 57.1% of patients (at least 6 weeks) | Not Applicable | First-in-human study[2] |
Note: The CG200745 data is from a Phase I trial in various solid tumors and is not a direct comparison with the Phase III trials of the other regimens in pancreatic cancer.
Experimental Protocols
Preclinical In Vitro Study of CG200745 in Pancreatic Cancer Cells [3]
-
Cell Lines: Three human pancreatic cancer cell lines were used.
-
Treatment: Cells were treated with varying concentrations of CG200745. Combination treatments with gemcitabine and erlotinib were also performed.
-
Assays:
-
Cell Viability: Assessed to determine the anti-proliferative effects.
-
Apoptosis Analysis: Expression of apoptotic proteins such as PARP and caspase-3 was measured.
-
Histone Acetylation: Levels of acetylated histone H3 were quantified to confirm HDAC inhibition.
-
-
Key Findings: CG200745 induced the expression of apoptotic proteins and increased acetylated histone H3 levels. When combined with gemcitabine/erlotinib, it showed significant growth inhibition and synergistic antitumor effects.[3]
Preclinical In Vivo Xenograft Model [3]
-
Animal Model: A mouse xenograft model of pancreatic cancer was used.
-
Treatment: Mice were treated with CG200745 in combination with gemcitabine and erlotinib.
-
Outcome Measures: Tumor size was measured to evaluate the in vivo anti-tumor efficacy.
-
Key Findings: The combination of gemcitabine/erlotinib and CG200745 reduced tumor size by up to 50%.[3]
First-in-Human Phase I Clinical Trial of CG200745 [2]
-
Patient Population: 28 patients with refractory solid malignancies.
-
Dosage: Dose escalation from 1.8 to 250 mg/m².
-
Administration: Intravenous administration weekly for 3 weeks, followed by a 1-week break.
-
Pharmacodynamics: Acetylated histone H4 in peripheral blood mononuclear cells (PBMCs) and tumor tissue was measured.
-
Key Findings: The maximum tolerated dose (MTD) was not reached, but further dose escalation was not pursued as the pharmacodynamic effect plateaued at doses above 51 mg/m². A dose of 250 mg/m² was recommended for future Phase II trials.[2]
Mandatory Visualization
References
- 1. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of the toxicity, pharmacokinetics, and pharmacodynamics of CG200745, a pan-HDAC inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Arthritis Medications: A Guide for Researchers
Absence of Data on PPA-250 Precludes Direct Comparison
An extensive review of scientific literature and publicly available data reveals a significant lack of information regarding the therapeutic index of this compound, a preclinical compound identified as an inhibitor of inducible nitric-oxide synthase (iNOS) dimerization. The available research on this compound is primarily limited to a single preclinical study published in 2002. This study highlights its anti-inflammatory potential in animal models of arthritis but does not provide the necessary toxicological data, such as the median lethal dose (LD50) or the median toxic dose (TD50), required to calculate a therapeutic index. Furthermore, there is no evidence of this compound having progressed to clinical trials for arthritis. Consequently, a direct comparison of the therapeutic index of this compound with other arthritis drugs is not feasible at this time.
This guide will, therefore, focus on providing a comparative overview of the therapeutic index of established classes of arthritis medications, namely Nonsteroidal Anti-inflammatory Drugs (NSAIDs), Disease-Modifying Antirheumatic Drugs (DMARDs), and Biologic agents. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of rheumatology.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic.
Preclinical Therapeutic Index: In preclinical animal studies, the therapeutic index is often calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of the animals in a test group.
-
ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of the animals in a test group.
Clinical Therapeutic Window: In the clinical setting, the concept of a "therapeutic window" or "therapeutic range" is more commonly used. This refers to the range of plasma concentrations of a drug that is likely to produce therapeutic effects with a minimal risk of toxicity in the majority of patients.
Preclinical Comparison of Arthritis Drug Classes
The following tables summarize available preclinical data for representative drugs from different classes used in the management of arthritis. It is important to note that direct comparison of TI values across different studies can be challenging due to variations in animal models, routes of administration, and experimental protocols.
Table 1: Preclinical Therapeutic Index of Selected NSAIDs in Rodent Models
| Drug | Animal Model | LD50 (mg/kg, oral) | ED50 (mg/kg, oral, in arthritis model) | Calculated TI (LD50/ED50) |
| Ibuprofen | Rat | 636 | ~10-35 (Adjuvant-induced arthritis)[1] | ~18-64 |
| Diclofenac | Rat | 150 | ~1-5 (Adjuvant-induced arthritis)[2][3][4] | ~30-150 |
| Celecoxib | Rat | >2000 | ~1-10 (Collagen-induced arthritis)[5] | >200-2000 |
Table 2: Preclinical Therapeutic Index of Methotrexate in Rodent Models
| Drug | Animal Model | LD50 (mg/kg, oral) | ED50 (mg/kg, various routes, in arthritis model) | Calculated TI (LD50/ED50) |
| Methotrexate | Rat | 94 | ~0.1-0.3 (Adjuvant/Collagen-induced arthritis)[6][7] | ~313-940 |
Clinical Comparison: Therapeutic Window of Arthritis Medications
In clinical practice, the safety and efficacy of arthritis drugs are guided by their therapeutic window, which is established through extensive clinical trials.
Table 3: Clinical Therapeutic Window of Selected Arthritis Drugs
| Drug Class | Drug | Typical Therapeutic Dose Range | Toxic/Adverse Effect Concentrations | Therapeutic Window |
| NSAIDs | Ibuprofen | 1200-2400 mg/day[8] | Doses >3200 mg/day increase risk of GI and cardiovascular events[3] | Moderate |
| Diclofenac | 100-150 mg/day | Doses >150 mg/day increase risk of cardiovascular events | Moderate | |
| Celecoxib | 100-200 mg/day | Doses >400 mg/day may increase cardiovascular risk | Moderate to Wide | |
| DMARDs | Methotrexate | 7.5-25 mg/week | Plasma levels >0.05 µmol/L for >48h associated with toxicity[9][10][11][12][13] | Narrow |
| Biologics | Adalimumab | 40 mg every other week | Trough levels >8 µg/mL not associated with added benefit[14][15][16][17][18] | Wide (Therapeutic Range) |
| (TNF inhibitors) | Etanercept | 50 mg once weekly | No clear dose-toxicity relationship established within therapeutic range[19][20][21][22][23] | Wide (Therapeutic Range) |
Experimental Protocols
1. Determination of Acute Oral Toxicity (LD50)
Acute toxicity studies are typically conducted in rodents following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
-
OECD Guideline 420 (Fixed Dose Procedure): This method involves administering the test substance at one of a series of fixed dose levels to a small number of animals. The outcome is the identification of a dose that causes clear signs of toxicity but no mortality, which allows for classification of the substance's toxicity.
-
OECD Guideline 423 (Acute Toxic Class Method): This is a sequential testing procedure where a small group of animals is dosed at a defined starting dose. Depending on the outcome (mortality or survival), the next group is dosed at a higher or lower level until the toxicity class of the substance is determined.
-
OECD Guideline 425 (Up-and-Down Procedure): This is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for a more precise estimation of the LD50 with a reduced number of animals.[24][25][26][27][28]
2. Determination of Efficacy (ED50) in Animal Models of Arthritis
Animal models that mimic the pathology of human rheumatoid arthritis are used to assess the efficacy of new therapeutic agents.
-
Collagen-Induced Arthritis (CIA) Model: This is a widely used autoimmune model of arthritis.[29][30][31][32][33][34]
-
Induction: Typically, rats or mice are immunized with an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster immunization is often given after a set period.
-
Assessment: The development and severity of arthritis are monitored over time by scoring paw swelling, erythema, and joint mobility. Histopathological analysis of the joints is also performed to assess inflammation, cartilage destruction, and bone erosion.
-
ED50 Determination: Different doses of the test compound are administered to groups of arthritic animals, and the dose that produces a 50% reduction in the arthritis score or another relevant endpoint is determined as the ED50.
-
-
Adjuvant-Induced Arthritis (AIA) Model: This model is induced by a single injection of Freund's complete adjuvant into the paw or base of the tail of susceptible rodent strains.[6][34][35]
-
Induction: The injection of the adjuvant triggers a systemic inflammatory response, leading to arthritis in multiple joints.
-
Assessment and ED50 Determination: The assessment of disease severity and the determination of the ED50 are similar to the CIA model.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: The concept of the Therapeutic Index.
Caption: Workflow for Therapeutic Index determination.
References
- 1. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Pharmacokinetic-pharmacodynamic modeling of diclofenac in normal and Freund's complete adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the effect of low dose methotrexate on rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Monitoring methotrexate therapy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring of methotrexate in disease - Research Outreach [researchoutreach.org]
- 11. Therapeutic drug monitoring of methotrexate and its metabolites in the red blood cells and mononuclear cells of patients with rheumatoid arthritis | Gridneva | Modern Rheumatology Journal [mrj.ima-press.net]
- 12. A Family Physician's Guide to Monitoring Methotrexate | AAFP [aafp.org]
- 13. mdpi.com [mdpi.com]
- 14. hcplive.com [hcplive.com]
- 15. Therapeutic serum level for adalimumab in rheumatoid arthritis: explorative analyses of data from a randomised phase III trial | Semantic Scholar [semanticscholar.org]
- 16. Therapeutic serum level for adalimumab in rheumatoid arthritis: explorative analyses of data from a randomised phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ard.bmj.com [ard.bmj.com]
- 19. dovepress.com [dovepress.com]
- 20. cochranelibrary.com [cochranelibrary.com]
- 21. Etanercept in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Etanercept for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Etanercept: an updated review of its use in rheumatoid arthritis, psoriatic arthritis and juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. umwelt-online.de [umwelt-online.de]
- 28. oecd.org [oecd.org]
- 29. chondrex.com [chondrex.com]
- 30. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 31. inotiv.com [inotiv.com]
- 32. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdbioproducts.com [mdbioproducts.com]
- 34. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. inotiv.com [inotiv.com]
Safety Operating Guide
Essential Safety and Handling Guide for PPA-250 (Paraquat 250 g/L Herbicide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for PPA-250, a herbicide containing 250 g/L of paraquat dichloride. Adherence to these guidelines is critical to mitigate the severe health risks associated with this substance.
Immediate Safety Information
This compound is a highly toxic chemical that can be fatal if swallowed or inhaled and is toxic in contact with skin.[1][2] It can cause severe skin and eye irritation and damage to organs through prolonged or repeated exposure.[1][2][3] Rapid treatment is essential in case of exposure.[3][4]
Emergency First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1][4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention as inhalation can be fatal.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][4] Damaged skin can increase absorption.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Elbow-length PVC gloves.[5] |
| Eye & Face Protection | Face shield or chemical safety goggles.[5] |
| Body Protection | Protective clothing. For significant exposure risk, liquid-tight chemical protective clothing is recommended.[2] |
| Respiratory Protection | In case of inadequate ventilation or risk of inhaling spray mist, wear respiratory protection.[1][2] A self-contained breathing apparatus may be necessary for significant exposure risks like spills.[2] |
After each day's use, wash all PPE, including gloves, goggles, and contaminated clothing.[3][4]
Operational Plan: Handling and Storage
Receiving and Storage:
-
Store in the original, tightly closed container in a locked, well-ventilated area away from direct sunlight and foodstuffs.
-
Keep out of reach of children.[5]
-
The container may be corrosive to metals.[3]
Preparation and Use:
-
Work in a well-ventilated area, preferably outdoors or in a designated chemical fume hood.[1]
-
Avoid creating and inhaling spray mist.[5]
-
Wash hands, arms, and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Product Disposal: On-site disposal of the concentrated product is not acceptable. The product should ideally be used for its intended purpose. For disposal of unused product, contact local authorities or a licensed waste disposal company.[4]
-
Container Disposal: Do not reuse the container for any other purpose. Triple or preferably pressure rinse containers with water. Dispose of the rinsate in a manner that does not contaminate water sources. The empty container should be disposed of at a local authority landfill or other approved site.
-
Spill Cleanup: In case of a spill, wear full protective clothing, including respiratory protection.[2] Contain the spill and prevent it from entering drains or water courses.[2] Absorb the spill with inert material and place it in a labeled, sealed container for disposal.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
